molecular formula C7H5BrN2 B039627 2-Bromoimidazo[1,2-a]pyridine CAS No. 112581-95-0

2-Bromoimidazo[1,2-a]pyridine

货号: B039627
CAS 编号: 112581-95-0
分子量: 197.03 g/mol
InChI 键: GZMVKXPKVWQQLO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Bromoimidazo[1,2-a]pyridine (CAS 112581-95-0) is a high-value heterocyclic compound that serves as a versatile building block in organic synthesis and medicinal chemistry . Its structure consists of an imidazole ring fused to a pyridine ring, with a bromine atom at the 2-position, which provides a reactive site for further functionalization via cross-coupling reactions . This compound is primarily used as a key intermediate in pharmaceutical research, particularly in the synthesis of various bioactive molecules . Its applications include serving as a core scaffold for kinase inhibitors, which are crucial in the development of targeted cancer therapies . Furthermore, derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains, showing promise for treating infections caused by drug-resistant pathogens . Beyond medicinal chemistry, its unique electronic properties also make it a compound of interest in materials science for the design of organic semiconductors . The product is classified with the hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Researchers should handle this material with appropriate precautions and refer to the Safety Data Sheet (SDS) before use. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-bromoimidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2/c8-6-5-10-4-2-1-3-7(10)9-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZMVKXPKVWQQLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30497868
Record name 2-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112581-95-0
Record name 2-Bromoimidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30497868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromoimidazo[1,2-a]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromoimidazo[1,2-a]pyridine is a pivotal heterocyclic building block in medicinal chemistry and materials science. Its unique structural and electronic properties make it a versatile scaffold for the synthesis of a diverse range of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the IUPAC nomenclature, structure, synthesis, and physicochemical properties of this compound. Furthermore, it delves into its applications in drug discovery, with a particular focus on its role as a key intermediate in the development of kinase inhibitors. Detailed experimental protocols and a logical workflow for its synthesis and subsequent derivatization are presented to aid researchers in its practical application.

IUPAC Name and Structure

The compound with the common name this compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1]

The structure consists of a fused bicyclic system where a pyridine ring is fused to an imidazole ring. The bromine atom is substituted at the 2-position of the imidazo[1,2-a]pyridine core.

Structural Representation:

Caption: Chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and computed properties of this compound is provided in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

PropertyValueReference
Molecular Formula C₇H₅BrN₂[1]
Molecular Weight 197.03 g/mol [1]
CAS Number 112581-95-0[1]
Appearance Solid
Melting Point Not available
Boiling Point Not available
XLogP3 2.8[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 2[1]
Rotatable Bond Count 0[1]

Spectroscopic Data:

While detailed experimental spectra are dependent on the acquisition conditions, characteristic spectral data for this compound can be found in various chemical databases. For instance, the 1H NMR spectrum is available through resources like ChemicalBook.[2]

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the direct bromination of the imidazo[1,2-a]pyridine core using a suitable brominating agent like N-bromosuccinimide (NBS).

General Synthesis Workflow

The logical workflow for the synthesis of this compound and its subsequent use in the synthesis of a kinase inhibitor is depicted below. This highlights the key stages from starting materials to the final biologically active molecule.

synthesis_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Kinase Inhibitor Synthesis Start Imidazo[1,2-a]pyridine Bromination Bromination with NBS Start->Bromination Product This compound Bromination->Product Intermediate This compound Coupling Suzuki Coupling with Boronic Acid Intermediate->Coupling Final_Product Kinase Inhibitor Coupling->Final_Product

Caption: General workflow for synthesis and application.

Detailed Experimental Protocol: Bromination of Imidazo[1,2-a]pyridine

This protocol is a representative procedure for the synthesis of this compound based on established methodologies for the bromination of similar heterocyclic systems.

Materials:

  • Imidazo[1,2-a]pyridine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for elution

Procedure:

  • To a solution of imidazo[1,2-a]pyridine (1.0 eq) in acetonitrile or dichloromethane at 0 °C, add N-bromosuccinimide (1.0-1.2 eq) portion-wise.

  • Allow the reaction mixture to stir at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound.

Reactivity and Applications in Drug Discovery

The bromine atom at the 2-position of the imidazo[1,2-a]pyridine scaffold is a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This makes this compound a valuable intermediate in the synthesis of complex molecules, particularly in the field of drug discovery.

Suzuki-Miyaura Cross-Coupling Reactions

One of the most prominent applications of this compound is its use in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and various aryl or heteroaryl boronic acids or esters. This methodology is widely employed in the synthesis of kinase inhibitors.

Role in the Synthesis of Kinase Inhibitors

The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets, including protein kinases.[3] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is often implicated in diseases such as cancer.

A general workflow for the synthesis of an Activin-like Kinase (ALK) inhibitor, a type of serine/threonine kinase receptor, starting from this compound is outlined below. This demonstrates a practical application of this key building block in a drug discovery context.

kinase_inhibitor_synthesis Start This compound Coupling Suzuki Coupling Start->Coupling Reagent Arylboronic Acid Reagent->Coupling Catalyst Pd Catalyst, Base Catalyst->Coupling Intermediate 7-Aryl-imidazo[1,2-a]pyridine Coupling->Intermediate Final_Reaction Further Functionalization Intermediate->Final_Reaction Product ALK Kinase Inhibitor Final_Reaction->Product

Caption: Synthesis of an ALK kinase inhibitor.

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired 2-aryl-imidazo[1,2-a]pyridine derivative.

Conclusion

This compound is a fundamentally important building block for synthetic and medicinal chemists. Its straightforward synthesis and the versatility of the bromine substituent for further chemical transformations, particularly through palladium-catalyzed cross-coupling reactions, make it an invaluable tool in the construction of complex molecular architectures. The imidazo[1,2-a]pyridine core is a well-established pharmacophore, and the ability to readily diversify its structure via the 2-bromo derivative continues to fuel the discovery of novel therapeutic agents, especially in the area of kinase inhibition. This guide provides the essential knowledge and practical protocols for researchers to effectively utilize this key chemical entity in their research and development endeavors.

References

An In-depth Technical Guide to 2-Bromoimidazo[1,2-a]pyridine (CAS Number 112581-95-0)

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of 2-Bromoimidazo[1,2-a]pyridine, a key heterocyclic building block in medicinal chemistry and drug discovery. While direct biological activity data for this specific compound is limited in publicly available literature, its pivotal role as a synthetic intermediate for a wide array of pharmacologically active molecules is well-documented. This guide will delve into the properties of the core compound and explore the biological activities and mechanisms of action of its prominent derivatives.

Core Compound Properties

This compound is a solid, nitrogen-containing heterocyclic compound. Its chemical structure features an imidazo[1,2-a]pyridine core with a bromine atom at the 2-position. This bromine atom serves as a versatile handle for a variety of chemical transformations, most notably palladium-catalyzed cross-coupling reactions, enabling the synthesis of diverse libraries of compounds for biological screening.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 112581-95-0
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol
Appearance Solid
IUPAC Name This compound
InChI Key GZMVKXPKVWQQLO-UHFFFAOYSA-N
SMILES C1=CC2=NC(=CN2C=C1)Br

Synthesis and Chemical Reactivity

The imidazo[1,2-a]pyridine scaffold can be synthesized through various methods, often involving the condensation of 2-aminopyridines with α-haloketones or related reagents.[1] The 2-bromo-substituted analog is a particularly valuable intermediate due to the reactivity of the C-Br bond.

Suzuki-Miyaura Cross-Coupling: A Key Transformation

A primary application of this compound in medicinal chemistry is its use in Suzuki-Miyaura cross-coupling reactions.[2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the imidazo[1,2-a]pyridine core and a variety of aryl or heteroaryl boronic acids.[3][4] This versatility enables the systematic exploration of the chemical space around the core scaffold to optimize biological activity.

Diagram 1: Suzuki-Miyaura Coupling of this compound

Suzuki_Miyaura_Coupling reactant1 This compound reactant1->reaction_center reactant2 Ar-B(OH)₂ (Arylboronic acid) reactant2->reaction_center catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->reaction_center base Base (e.g., K₂CO₃, K₃PO₄) base->reaction_center product 2-Aryl-imidazo[1,2-a]pyridine reaction_center->product Suzuki Coupling

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines via Suzuki Coupling

The following is a general protocol for the Suzuki-Miyaura coupling of 2-Bromo-4-fluoro-5-methylpyridine, which can be adapted for this compound.[4]

Materials:

  • This compound (1.0 mmol)

  • Aryl/heteroaryl boronic acid (1.2 mmol)

  • Potassium phosphate (K₃PO₄) (2.2 mmol)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol)

  • 1,4-Dioxane (4 mL)

  • Deionized water (1 mL)

Procedure:

  • To an oven-dried reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and potassium phosphate.

  • Add the palladium catalyst to the vessel.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Add 1,4-dioxane and deionized water via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

Biological Activities of Imidazo[1,2-a]pyridine Derivatives

While this compound itself is primarily a synthetic intermediate, its derivatives exhibit a broad spectrum of biological activities. The imidazo[1,2-a]pyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with multiple biological targets.[5][6]

Table 2: Overview of Biological Activities of Imidazo[1,2-a]pyridine Derivatives

Therapeutic AreaSpecific Target/ActivityReference(s)
Anticancer Inhibition of PI3K/AKT/mTOR pathway, Wnt/β-catenin signaling, tubulin polymerization[7][8][9]
Anti-inflammatory Inhibition of COX-2, modulation of STAT3/NF-κB pathway[6][10]
Antimicrobial Antibacterial, Antifungal[11]
Antiviral Inhibition of viral replication[11]
Antiparasitic Antimalarial, Antileishmanial[5][12]
Anticancer Activity

Derivatives of imidazo[1,2-a]pyridine have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the modulation of key signaling pathways that are dysregulated in cancer.

Diagram 2: Key Signaling Pathways Targeted by Imidazo[1,2-a]pyridine Derivatives in Cancer

Anticancer_Pathways cluster_PI3K PI3K/AKT/mTOR Pathway cluster_Wnt Wnt/β-catenin Pathway PI3K PI3K AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Activation Imidazopyridine_PI3K Imidazo[1,2-a]pyridine Derivatives Imidazopyridine_PI3K->PI3K Inhibition Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK3b Dishevelled->GSK3b Inhibition beta_catenin beta_catenin GSK3b->beta_catenin Degradation TCF_LEF TCF_LEF beta_catenin->TCF_LEF Activation Gene_Expression Target Gene Expression (e.g., c-myc, cyclin D1) TCF_LEF->Gene_Expression Transcription Imidazopyridine_Wnt Imidazo[1,2-a]pyridine Derivatives Imidazopyridine_Wnt->beta_catenin Inhibition

Caption: Imidazo[1,2-a]pyridine derivatives can inhibit cancer cell growth by targeting key signaling pathways.

Anti-inflammatory Activity

Certain imidazo[1,2-a]pyridine derivatives have shown potent anti-inflammatory effects.[13] These effects are often mediated by the inhibition of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2) and the modulation of inflammatory signaling cascades such as the STAT3/NF-κB pathway.[10][14]

Diagram 3: Anti-inflammatory Mechanism of Imidazo[1,2-a]pyridine Derivatives

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK STAT3 STAT3 TLR4->STAT3 Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB Pro_inflammatory_genes Pro-inflammatory Genes (iNOS, COX-2) NFkB->Pro_inflammatory_genes Transcription STAT3->Pro_inflammatory_genes Transcription Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->NFkB Inhibition Imidazopyridine->STAT3 Inhibition

Caption: Modulation of the STAT3/NF-κB pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Protocols for Biological Evaluation

The following are general protocols for assessing the biological activity of imidazo[1,2-a]pyridine derivatives, which would be applicable for screening compounds synthesized from this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[15]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HepG2)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and can be used to assess the effect of a compound on signaling pathway components.[15]

Materials:

  • Treated and untreated cell lysates

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., against p-AKT, AKT, p-STAT3, STAT3, IκBα)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Lyse the cells to extract total proteins and determine the protein concentration.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific to the protein of interest.

  • Incubate the membrane with an HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

In Silico Studies: Molecular Docking

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein target.[16][17] This can provide insights into the potential mechanism of action of a compound and guide further drug design. For instance, docking studies have been used to investigate the interaction of imidazo[1,2-a]pyridine derivatives with targets like the NF-κB p50 subunit and various kinases.[10][17]

Diagram 4: General Workflow for Molecular Docking

Molecular_Docking_Workflow Start Start Prep_Protein Prepare Protein (Target Structure) Start->Prep_Protein Prep_Ligand Prepare Ligand (Imidazo[1,2-a]pyridine derivative) Start->Prep_Ligand Docking Perform Docking (e.g., AutoDock) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Results (Binding Poses & Scores) Docking->Analysis End End Analysis->End

Caption: A simplified workflow for performing molecular docking studies.

Conclusion

This compound (CAS 112581-95-0) is a fundamentally important building block in the synthesis of a diverse range of biologically active compounds. While direct pharmacological data on this specific molecule is scarce, its synthetic utility is paramount in the development of novel therapeutics targeting cancer, inflammation, and infectious diseases. The imidazo[1,2-a]pyridine scaffold, readily accessible from this bromo-derivative, continues to be a fertile ground for drug discovery, with numerous derivatives showing promise in preclinical studies. Further research into the direct biological effects of this compound may reveal intrinsic activities, but its primary value currently lies in its role as a versatile scaffold for medicinal chemistry exploration.

References

discovery and history of imidazo[1,2-a]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of Imidazo[1,2-a]pyridines

Introduction

Imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic compound with a bridgehead nitrogen atom that has garnered significant attention in medicinal chemistry and material science.[1] Recognized as a "privileged scaffold," this moiety is a core component of numerous biologically active compounds and approved drugs.[2] Its versatile structure allows for a wide range of substitutions, leading to a diverse spectrum of pharmacological activities, including anticancer, antituberculosis, anti-inflammatory, and antiviral properties.[3][4] This technical guide provides a comprehensive overview of the discovery, historical development of synthetic methodologies, and the evolution of the therapeutic applications of imidazo[1,2-a]pyridines.

Discovery and Early History

The synthesis of the imidazo[1,2-a]pyridine core dates back to the early 20th century, with one of the foundational methods being a variation of the Tschitschibabin pyridine synthesis. Aleksei Chichibabin's work in the early 1900s on the amination of pyridines and the synthesis of pyridine rings laid the groundwork for accessing the 2-aminopyridine precursors necessary for the construction of the imidazo[1,2-a]pyridine system.[5][6][7] The classical synthesis involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[8] This reaction proceeds via the initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation to form the fused imidazole ring.[8] While effective, early methods often required harsh conditions and the use of lachrymatory α-haloketones.[9]

Evolution of Synthetic Methodologies

Over the past few decades, significant efforts have been dedicated to developing more efficient, versatile, and environmentally benign methods for the synthesis of imidazo[1,2-a]pyridines. These advancements can be broadly categorized into several key approaches.

Classical and Modified Condensation Reactions

The reaction of 2-aminopyridines with α-halocarbonyl compounds remains a fundamental approach.[8] Modern variations have focused on improving yields and simplifying procedures. For instance, Wagare et al. developed a microwave-assisted, one-pot synthesis from 2-aminopyridines and in-situ generated phenacyl bromides in an aqueous polyethylene glycol (PEG-400) medium, achieving high yields and avoiding the handling of lachrymatory reagents.[9]

Multi-Component Reactions (MCRs)

MCRs have emerged as a powerful tool for the rapid generation of molecular diversity. The Groebke–Blackburn–Bienaymé reaction, a three-component condensation of a 2-aminopyridine, an aldehyde, and an isonitrile, is a widely exploited protocol for synthesizing 2,3-disubstituted imidazo[1,2-a]pyridines.[8] These reactions are often performed under metal or acid catalysis and offer high atom economy.[10]

Transition Metal-Catalyzed Syntheses

The use of transition metals, particularly copper and palladium, has revolutionized the synthesis of this scaffold. Copper-catalyzed protocols include aerobic oxidative coupling of 2-aminopyridines with ketones, terminal alkynes, or even nitroolefins.[11][12] These methods often proceed under milder conditions and exhibit broad functional group tolerance. For example, a CuI-catalyzed aerobic oxidative synthesis from 2-aminopyridines and acetophenones has been reported to be highly efficient.[12]

Metal-Free and Eco-Friendly Approaches

In recent years, there has been a strong emphasis on developing metal-free and environmentally friendly synthetic routes. These include iodine-catalyzed reactions, protocols using graphene oxide as a promoter, and catalyst-free condensations under various enabling conditions like microwave or ultrasound irradiation.[9][12][13]

Key Synthetic Protocols

Below are detailed methodologies for key experiments in the synthesis of imidazo[1,2-a]pyridines.

Protocol 1: Classical Synthesis via Condensation (Tschitschibabin-type)

Reaction: Synthesis of 2-phenylimidazo[1,2-a]pyridine from 2-aminopyridine and α-bromoacetophenone.

Procedure:

  • To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add α-bromoacetophenone (1.1 eq).

  • The reaction mixture is typically heated to reflux for several hours (e.g., 2-6 hours).

  • After cooling to room temperature, the reaction mixture is neutralized with a base, such as a saturated aqueous solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-phenylimidazo[1,2-a]pyridine.[8]

Protocol 2: One-Pot Three-Component Synthesis (Groebke-Blackburn-Bienaymé Reaction)

Reaction: Synthesis of a 3-amino-2-substituted-imidazo[1,2-a]pyridine.

Procedure:

  • In a reaction vessel, combine 2-aminopyridine (1.0 eq), an aldehyde (1.0 eq), and an isocyanide (1.0 eq) in a solvent like methanol.

  • Add a catalytic amount of an acid catalyst, such as scandium(III) triflate or ammonium chloride.[10]

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography on silica gel to yield the desired 3-amino-imidazo[1,2-a]pyridine derivative.

Protocol 3: Copper-Catalyzed Aerobic Oxidative Cyclization

Reaction: Synthesis of 2-substituted imidazo[1,2-a]pyridines from 2-aminopyridines and ketones.

Procedure:

  • To a mixture of 2-aminopyridine (1.0 eq), a ketone (e.g., acetophenone, 2.0 eq), and a copper catalyst such as CuI (10 mol%) in a solvent like DMSO, add an oxidant (often atmospheric oxygen is sufficient).

  • Heat the reaction mixture at a specified temperature (e.g., 120 °C) for a designated time (e.g., 12-24 hours) in a vessel open to the air.

  • After the reaction is complete, cool the mixture to room temperature and dilute with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by flash column chromatography to provide the pure imidazo[1,2-a]pyridine.[12]

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis and biological activity of selected imidazo[1,2-a]pyridine derivatives.

Synthesis Method Reactants Catalyst/Conditions Yield (%) Reference
Microwave-assisted One-pot2-aminopyridine, acetophenone, NBSPEG-400/water, Microwaveup to 89%[9]
Groebke-Blackburn-Bienaymé2-aminopyridine, aldehyde, isocyanideNH4Cl, MeOH, rtHigh[10]
Copper-catalyzed Aerobic Oxidation2-aminopyridine, acetophenoneCuI, airGood to Excellent[12]
Catalyst-free Cascade2-aminopyridine, 1-bromo-2-phenylacetyleneDMF, 80°Cup to 86%[12]

Table 1: Comparison of Synthetic Yields for Imidazo[1,2-a]pyridine Synthesis.

Compound Class/Name Target Activity (IC50 / MIC) Disease Model Reference
Imidazo[1,2-a]pyridine amides (Telacebec/Q203)QcrB (cytochrome bcc subunit)MIC: 0.07–0.14 μMMultidrug-resistant TB[14][15]
Compound 31c-Met kinaseIC50: 12.8 nmol/LCancer[16]
Compound 28PDGFRGood oral exposureCancer[17]
6-substituted imidazo[1,2-a]pyridinesCaspase-3, Caspase-8 activation-Colon Cancer (HT-29, Caco-2)[18]
3-substituted imidazo[1,2-a]pyridinesWnt/β-catenin signaling-Colorectal Cancer[19]

Table 2: Biological Activities of Notable Imidazo[1,2-a]pyridine Derivatives.

Visualizations of Pathways and Workflows

Synthetic Workflow

The general workflow for the synthesis and characterization of imidazo[1,2-a]pyridines often follows a logical progression from starting materials to the final, purified compound.

G General Synthetic Workflow for Imidazo[1,2-a]pyridines cluster_synthesis Synthesis cluster_purification Workup & Purification cluster_analysis Characterization Reactants Starting Materials (e.g., 2-Aminopyridine, Ketone) Reaction Reaction (e.g., Condensation, MCR, Catalysis) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup & Extraction Crude->Workup Purification Purification (e.g., Chromatography, Recrystallization) Workup->Purification Pure Pure Compound Purification->Pure Analysis Structural Analysis (NMR, MS, etc.) Pure->Analysis Final Characterized Imidazo[1,2-a]pyridine Analysis->Final

A general workflow for the synthesis and characterization.

Signaling Pathway Inhibition

Imidazo[1,2-a]pyridines have been successfully developed as inhibitors of key signaling pathways implicated in cancer, such as the c-Met pathway.

G Inhibition of c-Met Signaling by Imidazo[1,2-a]pyridines cluster_downstream Downstream Signaling HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binds & Activates P_cMet Phosphorylated c-Met cMet->P_cMet Dimerization & Autophosphorylation AKT AKT Pathway P_cMet->AKT ERK ERK Pathway P_cMet->ERK Proliferation Cell Proliferation & Survival AKT->Proliferation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor (e.g., Cmpd 31) Inhibitor->P_cMet Inhibits

Inhibition of the c-Met signaling cascade by a compound.[16]

Therapeutic Applications and Drug Development

The imidazo[1,2-a]pyridine scaffold is present in several marketed drugs, demonstrating its therapeutic relevance. Notable examples include:

  • Zolpidem: A widely prescribed hypnotic agent for the treatment of insomnia.[3][8]

  • Alpidem: An anxiolytic agent.[3][8]

  • Olprinone: A cardiotonic agent used for acute heart failure.[3][8]

Furthermore, the scaffold is a fertile ground for ongoing drug discovery efforts. Telacebec (Q203) is a promising clinical candidate for treating multidrug-resistant tuberculosis by targeting the cytochrome bcc complex.[14][15] In oncology, numerous imidazo[1,2-a]pyridine derivatives are being investigated as potent inhibitors of various protein kinases, including c-Met, PDGFR, and as modulators of signaling pathways like Wnt/β-catenin.[16][17][19][20] Their broad biological activity also extends to anti-inflammatory, analgesic, antiviral, and antiulcer properties, making this heterocyclic system a cornerstone of modern medicinal chemistry.[3][4][21]

Conclusion

The journey of imidazo[1,2-a]pyridines from their initial synthesis based on classical pyridine chemistry to their current status as a "privileged" scaffold in drug discovery is a testament to the enduring power of heterocyclic chemistry. The continuous development of innovative and efficient synthetic methodologies has enabled extensive exploration of their chemical space, leading to the discovery of compounds with significant therapeutic potential across a wide range of diseases. As our understanding of the molecular basis of diseases deepens, the versatile and adaptable imidazo[1,2-a]pyridine core is poised to remain a critical component in the development of next-generation therapeutics.

References

The Versatile Reactivity of 2-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. The functionalization of this core structure is crucial for modulating its physicochemical and biological properties. Among the various substituted derivatives, 2-bromoimidazo[1,2-a]pyridine stands out as a versatile and highly reactive building block. The carbon-bromine bond at the 2-position serves as a linchpin for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, providing access to a diverse array of novel compounds. This technical guide provides an in-depth overview of the reactivity of the bromine at the 2-position of imidazo[1,2-a]pyridine, with a focus on widely utilized palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the imidazo[1,2-a]pyridine ring is readily susceptible to oxidative addition to a low-valent palladium species, initiating a catalytic cycle that enables a variety of cross-coupling reactions. These transformations are indispensable tools for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron reagent with an organic halide. This compound derivatives are excellent substrates for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position.

Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromoimidazo[1,2-a]pyridines

EntryThis compound DerivativeArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1UnsubstitutedPhenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃Toluene/EtOH/H₂O1001295
27-Methyl4-Methoxyphenylboronic acidPd₂(dba)₃ (2)SPhos (4)K₃PO₄1,4-Dioxane1001692
36-Nitro3-Fluorophenylboronic acidPd(OAc)₂ (3)XPhos (6)Cs₂CO₃Toluene1102485
48-Fluoro2-Thienylboronic acidPdCl₂(dppf) (4)-K₂CO₃DME901888
5UnsubstitutedPyridin-3-ylboronic acidPd₂(dba)₃ (2.5)RuPhos (5)K₃PO₄t-AmylOH1101278

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a solution of the this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a suitable solvent (e.g., a mixture of toluene, ethanol, and water), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and a base (e.g., Na₂CO₃, 2.0 mmol) are added. The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated to the desired temperature (typically 80-110 °C) with stirring. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 2-aryl-imidazo[1,2-a]pyridine.

Suzuki_Miyaura_Coupling Pd0 Pd(0)Ln PdII_complex Ar-Pd(II)Ln-X Pd0->PdII_complex ArylHalide Ar-X (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_complex PdII_R_complex Ar-Pd(II)Ln-R PdII_complex->PdII_R_complex BoronicAcid R-B(OH)₂ Transmetalation Transmetalation BoronicAcid->Transmetalation Base Base Base->Transmetalation Transmetalation->PdII_R_complex PdII_R_complex->Pd0 Product Ar-R PdII_R_complex->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to synthesize 2-aminoimidazo[1,2-a]pyridine derivatives. This reaction is highly valued in drug discovery for the introduction of various amine functionalities.

Quantitative Data for Buchwald-Hartwig Amination of 2-Bromoimidazo[1,2-a]pyridines

EntryThis compound DerivativeAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1UnsubstitutedMorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOtBuToluene1001890
27-MethylAnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃1,4-Dioxane1102488
36-Nitron-ButylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1002082
48-FluoroPyrrolidinePd(OAc)₂ (2.5)DavePhos (5)LiHMDSTHF801693
5UnsubstitutedIndolePdCl₂(dppf) (5)-K₂CO₃DMF1202475

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with the this compound (1.0 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.015 mmol), the phosphine ligand (e.g., BINAP, 0.03 mmol), and the base (e.g., NaOtBu, 1.4 mmol). The vessel is sealed, removed from the glovebox, and the amine (1.2 mmol) and anhydrous solvent (e.g., toluene) are added via syringe. The reaction mixture is then heated to the specified temperature (typically 80-120 °C) with stirring. After completion (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by column chromatography to yield the 2-aminoimidazo[1,2-a]pyridine derivative.

Buchwald_Hartwig_Amination Pd0 Pd(0)L PdII_complex Ar-Pd(II)L-X Pd0->PdII_complex ArylHalide Ar-X (this compound) OxAdd Oxidative Addition ArylHalide->OxAdd OxAdd->PdII_complex Amido_complex [Ar-Pd(II)L(NR₂)] PdII_complex->Amido_complex Amine R₂NH Base Base Amine->Base Base->Amido_complex Amido_complex->Pd0 Product Ar-NR₂ Amido_complex->Product RedElim Reductive Elimination RedElim->Pd0 RedElim->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling

The Sonogashira coupling provides a direct method for the alkynylation of the imidazo[1,2-a]pyridine core, reacting this compound with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst.

Quantitative Data for Sonogashira Coupling of 2-Bromoimidazo[1,2-a]pyridines

EntryThis compound DerivativeTerminal AlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1UnsubstitutedPhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃NTHF60894
27-Methyl1-HexynePd(PPh₃)₄ (3)CuI (5)DIPADMF801289
36-NitroTrimethylsilylacetylenePdCl₂(dppf) (4)CuI (8)i-Pr₂NEtToluene901680
48-FluoroPropargyl alcoholPd(OAc)₂ (2) / PPh₃ (4)CuI (4)K₂CO₃Acetonitrile701085
5UnsubstitutedEthynyltrimethylsilanePd(PPh₃)₂Cl₂ (2.5)CuI (5)TEADioxane80691

Experimental Protocol: General Procedure for Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (0.04 mmol), and a base (e.g., triethylamine, 3.0 mmol) are added. The terminal alkyne (1.2 mmol) is then added, and the mixture is degassed and stirred under an inert atmosphere at the appropriate temperature (typically 60-100 °C). After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent, washed with aqueous ammonia solution and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the 2-alkynyl-imidazo[1,2-a]pyridine.[1][2]

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_R_complex Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_R_complex RedElim Reductive Elimination PdII_R_complex->RedElim RedElim->Pd0 Product Ar-C≡CR RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd CuX CuX Cu_acetylide Cu-C≡CR CuX->Cu_acetylide Alkyne R-C≡C-H Alkyne->Cu_acetylide Base Base Base->Cu_acetylide Cu_acetylide->Transmetalation

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Other Important Transformations

Beyond the "big three" cross-coupling reactions, the 2-bromo substituent on the imidazo[1,2-a]pyridine core can participate in a variety of other useful transformations.

  • Heck Coupling: This reaction allows for the vinylation of the 2-position by coupling with an alkene.

  • Stille and Negishi Couplings: These reactions provide alternative methods for C-C bond formation using organotin and organozinc reagents, respectively.

  • Ullmann Condensation: This copper-catalyzed reaction can be employed for the formation of C-O, C-S, and C-N bonds.

  • Nucleophilic Aromatic Substitution (SNA_r_): Under certain conditions, particularly with strong nucleophiles and electron-withdrawing groups on the imidazo[1,2-a]pyridine ring, direct displacement of the bromide can occur.

The diverse reactivity of this compound makes it an exceptionally valuable starting material in synthetic organic chemistry. The ability to readily introduce a wide range of functional groups at the 2-position through robust and well-established cross-coupling methodologies provides chemists with a powerful platform for the design and synthesis of novel molecules with tailored properties for applications in drug discovery and materials science.

References

The Therapeutic Potential of 2-Bromoimidazo[1,2-a]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold for Novel Therapeutics

The imidazo[1,2-a]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the foundation of numerous compounds with a wide array of biological activities.[1][2][3][4][5] This technical guide focuses on the potential therapeutic applications of a key derivative, 2-Bromoimidazo[1,2-a]pyridine. While direct therapeutic applications of this specific compound are not extensively documented, its utility as a versatile synthetic intermediate and the significant biological activities of closely related analogs underscore its potential in drug discovery. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing insights into its synthetic utility, potential therapeutic targets, and the experimental methodologies required for its evaluation.

The Imidazo[1,2-a]pyridine Core: A Hub of Biological Activity

Imidazo[1,2-a]pyridine derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, anti-inflammatory, neuroprotective, and anti-tuberculosis properties.[5][6][7] The versatility of this heterocyclic system allows for substitutions at various positions, with the 2-position being a frequent site for modification to modulate biological activity.

Therapeutic Potential of 2-Substituted Imidazo[1,2-a]pyridines

Structure-activity relationship (SAR) studies consistently highlight the importance of the substituent at the C-2 position of the imidazo[1,2-a]pyridine ring in determining the therapeutic efficacy and target specificity.

Anticancer Applications

Numerous imidazo[1,2-a]pyridine derivatives have been investigated for their potent anticancer activities.[6] These compounds have been shown to inhibit cancer cell proliferation, induce apoptosis, and arrest the cell cycle through modulation of key signaling pathways.

A study on 3-aminoimidazo[1,2-a]pyridine compounds revealed that a derivative with a nitro group at the C-2 position exhibited high inhibitory activity against the HT-29 colon cancer cell line, with an IC50 of 4.15 ± 2.93 µM. Another compound with a tolyl moiety at the C-2 position was found to be a promising agent against B16F10 melanoma cells, with an IC50 of 21.75 ± 0.81 µM. The anticancer effects of some imidazo[1,2-a]pyridine compounds against the HCC1937 breast cancer cell line have also been reported, with IC50 values in the micromolar range.[8]

Table 1: Anticancer Activity of Selected 2-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-nitro-3-(p-chlorophenylamino)imidazo[1,2-a]pyridineHT-29 (Colon)4.15 ± 2.93
2-tolyl-3-(p-chlorophenylamino)imidazo[1,2-a]pyridineB16F10 (Melanoma)21.75 ± 0.81
Imidazo[1,2-a]pyridine Derivative (IP-5)HCC1937 (Breast)45[8]
Imidazo[1,2-a]pyridine Derivative (IP-6)HCC1937 (Breast)47.7[8]
Imidazo[1,2-a]pyridine Derivative (IP-7)HCC1937 (Breast)79.6[8]
1-(imidazo[1,2-a]pyridin-3-yl)-2-(naphthalen-2-yl)ethane-1,2-dione (La23)HeLa (Cervical)15.32[9]
Neuroprotective Applications

The imidazo[1,2-a]pyridine scaffold has also shown promise in the development of agents for neurodegenerative diseases. A series of derivatives were evaluated as ligands for detecting β-amyloid plaques, a hallmark of Alzheimer's disease. Notably, a bromo derivative of 2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY) exhibited a high binding affinity with a Ki of 10 nM.[10]

Table 2: Binding Affinity of Imidazo[1,2-a]pyridine Derivatives to β-Amyloid Aggregates

CompoundKi (nM)Reference
2-(4'-dimethylaminophenyl)-6-iodoimidazo[1,2-a]pyridine (IMPY)15[10]
Bromo derivative of IMPY10[10]
Anti-inflammatory Applications

Certain imidazo[1,2-a]pyridine derivatives have demonstrated significant anti-inflammatory properties.[11][12] These effects are often mediated through the modulation of key inflammatory signaling pathways. For instance, a novel derivative, MIA, was shown to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[1][12]

Anti-tuberculosis Applications

The imidazo[1,2-a]pyridine core is a key feature in novel anti-tuberculosis agents.[7][13] SAR studies on imidazo[1,2-a]pyridine-8-carboxamides have led to the identification of potent inhibitors of Mycobacterium tuberculosis.[13] While this research focused on substitution at the 8-position, it highlights the overall importance of this scaffold in developing new anti-infective drugs.

Synthetic Pathways and the Role of this compound

The synthesis of the imidazo[1,2-a]pyridine core is often achieved through the reaction of a 2-aminopyridine with an α-haloketone.[14] this compound serves as a crucial starting material for further functionalization, particularly at the 2-position, through various cross-coupling reactions.

Synthesis_Workflow cluster_synthesis General Synthesis of 2-Substituted Imidazo[1,2-a]pyridines cluster_functionalization Functionalization using this compound aminopyridine 2-Aminopyridine imidazo_pyridine Imidazo[1,2-a]pyridine Core aminopyridine->imidazo_pyridine haloketone α-Haloketone haloketone->imidazo_pyridine bromo_imidazo This compound functionalized_product 2-Substituted Imidazo[1,2-a]pyridine (Therapeutic Candidate) bromo_imidazo->functionalized_product coupling_partner Coupling Partner (e.g., Boronic Acid, Amine) coupling_partner->functionalized_product catalyst Palladium or Copper Catalyst catalyst->functionalized_product

Synthetic utility of this compound.

Key Signaling Pathways Modulated by Imidazo[1,2-a]pyridine Derivatives

The therapeutic effects of imidazo[1,2-a]pyridine derivatives are attributed to their ability to modulate various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.

Signaling_Pathways cluster_akt_mtor AKT/mTOR Pathway cluster_stat3_nfkb STAT3/NF-κB Pathway PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation_Survival Proliferation_Survival mTOR->Proliferation_Survival Cell Proliferation & Survival Imidazo_pyridine_akt Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine_akt->AKT Inhibition Cytokine_Receptor Cytokine_Receptor STAT3 STAT3 Cytokine_Receptor->STAT3 Gene_Expression Gene_Expression STAT3->Gene_Expression Inflammatory Gene Expression LPS_TLR LPS_TLR NFkB NFkB LPS_TLR->NFkB NFkB->Gene_Expression Imidazo_pyridine_nfkb Imidazo[1,2-a]pyridine Derivatives Imidazo_pyridine_nfkb->STAT3 Inhibition Imidazo_pyridine_nfkb->NFkB Inhibition

Key signaling pathways targeted by imidazo[1,2-a]pyridines.

Experimental Protocols for Evaluation

A systematic evaluation of novel this compound derivatives requires a series of well-defined in vitro assays.

General Experimental Workflow for Anticancer Drug Discovery

Experimental_Workflow synthesis Synthesis of This compound Derivatives cell_viability Cell Viability Assay (MTT Assay) synthesis->cell_viability apoptosis Apoptosis Assay (Annexin V/PI Staining) cell_viability->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle western_blot Western Blot Analysis (Protein Expression) apoptosis->western_blot cell_cycle->western_blot in_vivo In Vivo Animal Model (Xenograft Studies) western_blot->in_vivo

Workflow for evaluating anticancer potential.
Cell Viability (MTT) Assay

This assay is a fundamental first step to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

  • Materials : 96-well plates, cancer cell lines, complete culture medium, this compound derivatives, MTT solution (5 mg/mL in PBS), DMSO.

  • Protocol :

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of the test compounds for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay is used to quantify the number of apoptotic and necrotic cells after treatment with the compounds.

  • Materials : 6-well plates, cancer cell lines, test compounds, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

  • Protocol :

    • Seed cells in 6-well plates and treat with the compounds at their respective IC50 concentrations for 24-48 hours.

    • Harvest the cells, wash with cold PBS, and resuspend in 1X binding buffer.

    • Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Western Blot Analysis

This technique is used to investigate the effect of the compounds on the expression levels of key proteins involved in signaling pathways like apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, p53, p21).

  • Materials : Treated cell lysates, SDS-PAGE gels, transfer apparatus, PVDF membranes, primary and secondary antibodies, chemiluminescence detection reagents.

  • Protocol :

    • Lyse the treated and untreated cells to extract total protein.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with specific primary antibodies against the target proteins.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.

Conclusion

While direct evidence for the therapeutic applications of this compound is currently limited, its role as a key synthetic intermediate and the potent biological activities of its derivatives strongly suggest its significant potential in drug discovery. The imidazo[1,2-a]pyridine scaffold is a proven platform for the development of novel therapeutics targeting a range of diseases, including cancer and neurodegenerative disorders. This technical guide provides a foundational resource for researchers to explore the synthesis of novel 2-substituted imidazo[1,2-a]pyridine derivatives from 2-bromo-imidazo[1,2-a]pyridine and to systematically evaluate their therapeutic potential through established experimental protocols. Further investigation into this versatile compound is warranted to unlock its full potential in the development of next-generation medicines.

References

The Ascendant Trajectory of 2-Bromoimidazo[1,2-a]pyridine in Medicinal Chemistry: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the synthesis, reactivity, and burgeoning therapeutic applications of the versatile 2-Bromoimidazo[1,2-a]pyridine scaffold.

The fused heterocyclic compound, this compound, has emerged as a pivotal building block in the landscape of modern medicinal chemistry. Its unique structural and electronic properties have positioned it as a valuable scaffold for the development of novel therapeutic agents across a spectrum of diseases, including cancer, viral infections, and inflammatory conditions. This technical whitepaper provides an in-depth review of the current state of research surrounding this compound, with a focus on its synthesis, key chemical transformations, and its role in modulating critical biological pathways.

Synthesis and Chemical Properties

The synthesis of this compound is primarily achieved through the cyclization of 2-aminopyridine with α-halocarbonyl compounds, a reaction that is both efficient and amenable to a variety of substituted precursors.[1][2] Modifications of this core structure, particularly at the 2- and 3-positions, are readily accomplished through established synthetic methodologies.

The bromine atom at the 2-position serves as a versatile handle for a range of cross-coupling reactions, most notably the Suzuki-Miyaura and Sonogashira couplings. These reactions enable the introduction of diverse aryl, heteroaryl, and alkynyl moieties, facilitating the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[3][4]

Table 1: Synthesis of 2-Substituted Imidazo[1,2-a]pyridines via Suzuki Coupling

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/H₂O92
24-Methoxyphenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/H₂O88
34-Chlorophenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane85
43-Thienylboronic acidPd(OAc)₂/XPhosCsFTHF78

Table 2: Synthesis of 2-Alkynylimidazo[1,2-a]pyridines via Sonogashira Coupling

EntryTerminal AlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF89
2EthynyltrimethylsilanePd(OAc)₂CuIi-Pr₂NHDMF85
31-HeptynePdCl₂(PPh₃)₂CuIPiperidineToluene82
4Propargyl alcoholPd(dppf)Cl₂CuIDBUAcetonitrile75

Biological Applications and Signaling Pathways

Derivatives of this compound have demonstrated a remarkable breadth of biological activities. The scaffold has been identified as a privileged structure in the development of potent inhibitors of various protein kinases, which are key regulators of cellular processes and are often dysregulated in cancer.[5][6] Furthermore, an expanding body of research highlights the antiviral properties of these compounds.[7][8]

A significant recent finding has been the implication of imidazo[1,2-a]pyridine derivatives in the modulation of the STAT3/NF-κB signaling pathway.[9][10] This pathway is a critical nexus in the regulation of inflammation, cell proliferation, and survival, and its aberrant activation is a hallmark of many cancers. The ability of certain this compound analogs to interfere with this pathway underscores their therapeutic potential.

STAT3_NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK IKK IKK Receptor->IKK STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_P p-STAT3 STAT3->STAT3_P STAT3_P->STAT3_P DNA DNA STAT3_P->DNA translocates to nucleus IkB IκB IKK->IkB phosphorylates NFkB NF-κB Imidazo[1,2-a]pyridine\nDerivative Imidazo[1,2-a]pyridine Derivative IkB->Imidazo[1,2-a]pyridine\nDerivative degradation NFkB_active Active NF-κB NFkB->NFkB_active activation NFkB_active->DNA translocates to nucleus Imidazo[1,2-a]pyridine\nDerivative->STAT3_P inhibits Imidazo[1,2-a]pyridine\nDerivative->NFkB_active inhibits Gene_Expression Gene Expression (Inflammation, Proliferation, Survival) DNA->Gene_Expression

Modulation of the STAT3/NF-κB signaling pathway by Imidazo[1,2-a]pyridine derivatives.

Table 3: Anticancer Activity of this compound Derivatives

Compound IDTarget Cell LineIC₅₀ (µM)Reference
I-11 NCI-H358 (KRAS G12C)0.05[11]
6d A549 (Lung Cancer)2.8[12]
12b HepG2 (Liver Cancer)13[13]
15d A375P (Melanoma)<0.06[14]
28e MGC-803 (Gastric Cancer)0.038[6]
35 T47D (Breast Cancer)0.15[15]

Table 4: Antiviral Activity of this compound Derivatives

Compound IDVirusActivityReference
Compound 4 Human Cytomegalovirus (HCMV)TI > 150[16]
Compound 15 Human Cytomegalovirus (HCMV)TI > 150[16]
Compound 21 Human Cytomegalovirus (HCMV)TI > 150[16]
Compound 20 Varicella-Zoster Virus (VZV)Active[16]

Experimental Protocols

General Procedure for the Synthesis of 2-Phenylimidazo[1,2-a]pyridine:

A mixture of 2-aminopyridine (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in ethanol (10 mL) is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the desired product. Further purification can be achieved by recrystallization from ethanol.

General Procedure for Suzuki-Miyaura Cross-Coupling:

To a solution of this compound (1.0 equiv) in a suitable solvent (e.g., 1,4-dioxane/water), the arylboronic acid (1.2 equiv), a palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv) are added.[17][18] The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling:

To a solution of this compound (1.0 equiv) and a terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-3 mol%), and a base (e.g., triethylamine or diisopropylamine).[19][20] The reaction is stirred at room temperature to 60 °C until completion as monitored by TLC. The reaction mixture is then filtered through a pad of celite, and the filtrate is concentrated. The residue is purified by flash column chromatography to afford the desired 2-alkynylimidazo[1,2-a]pyridine.

Conclusion

This compound has firmly established itself as a versatile and highly valuable scaffold in the pursuit of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities of its derivatives, ensures its continued prominence in the field of drug discovery. The ability of these compounds to modulate key signaling pathways, such as the STAT3/NF-κB axis, opens up exciting new avenues for the development of targeted therapies for a range of challenging diseases. This technical guide serves as a foundational resource for researchers looking to harness the potential of this remarkable heterocyclic system.

References

The Alchemists' Guide to 2-Bromoimidazo[1,2-a]pyridine: A Comprehensive Technical Dossier on Synthesis, Handling, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide on 2-Bromoimidazo[1,2-a]pyridine has been compiled to serve as an essential resource for researchers, scientists, and professionals in the field of drug development. This document provides an in-depth overview of the compound's safety protocols, handling procedures, and its burgeoning role in the synthesis of novel therapeutic agents.

This compound is a pivotal heterocyclic building block, instrumental in the creation of a diverse array of biologically active molecules. Its unique structural framework allows for versatile chemical modifications, making it a compound of high interest in medicinal chemistry. This guide aims to consolidate critical information to ensure its safe and effective use in the laboratory and to highlight its potential in targeting various disease pathways.

Safety and Hazard Profile

The safe handling of this compound is paramount. The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1][2]

  • Skin Irritation, Category 2: Causes skin irritation.[1][2]

  • Serious Eye Irritation, Category 2A: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation): May cause respiratory irritation.[1][2]

GHS Hazard and Precautionary Statements
PictogramSignal WordHazard Statement(s)
alt text
Warning H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1][2] H319: Causes serious eye irritation.[1][2] H335: May cause respiratory irritation.[1][2]

Precautionary Statements - Prevention:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P271: Use only outdoors or in a well-ventilated area.[1]

  • P280: Wear protective gloves/ eye protection/ face protection.[1]

Precautionary Statements - Response:

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[1]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.[3]

  • P337 + P313: If eye irritation persists: Get medical advice/attention.[3]

Precautionary Statements - Storage:

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[1]

  • P405: Store locked up.[1]

Precautionary Statements - Disposal:

  • P501: Dispose of contents/container to an approved waste disposal plant.[1]

Physical and Chemical Properties
PropertyValue
Molecular Formula C₇H₅BrN₂
Molecular Weight 197.03 g/mol [2]
CAS Number 112581-95-0[2]

Experimental Protocols

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of novel pharmaceuticals. The following protocols outline key synthetic transformations involving this compound.

General Synthesis of the Imidazo[1,2-a]pyridine Core

A common and efficient method for the synthesis of the imidazo[1,2-a]pyridine core involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2]

G cluster_0 General Synthesis of Imidazo[1,2-a]pyridines 2-Aminopyridine 2-Aminopyridine Condensation Condensation 2-Aminopyridine->Condensation alpha-Halocarbonyl alpha-Halocarbonyl alpha-Halocarbonyl->Condensation Imidazo[1,2-a]pyridine Imidazo[1,2-a]pyridine Condensation->Imidazo[1,2-a]pyridine

General synthetic route to the imidazo[1,2-a]pyridine core.

Methodology:

  • Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF.

  • Add the α-halocarbonyl compound (1.1 eq).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds, enabling the introduction of aryl or heteroaryl substituents at the 2-position of the imidazo[1,2-a]pyridine ring.

G cluster_1 Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Reaction Reaction in Solvent (e.g., Dioxane/Water) Reactants->Reaction Catalyst_Base Pd Catalyst (e.g., Pd(OAc)₂) + Base (e.g., K₂CO₃) Catalyst_Base->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Aryl-imidazo[1,2-a]pyridine Purification->Product

Experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Methodology:

  • To a reaction vessel, add this compound (1.0 eq), the corresponding arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), and a base (e.g., K₂CO₃, 2.0 eq).[4]

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.[4]

  • Heat the reaction mixture with vigorous stirring, typically at 80-100 °C, and monitor by TLC or LC-MS.[4]

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the 2-aryl-imidazo[1,2-a]pyridine product.[4]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of 2-amino-imidazo[1,2-a]pyridine derivatives.

Methodology:

  • Combine this compound (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., BINAP), and a strong base (e.g., NaOt-Bu) in a reaction flask.[5]

  • Seal the flask and purge with an inert atmosphere.

  • Add an anhydrous, degassed solvent such as toluene or dioxane.[5]

  • Heat the reaction mixture, with temperatures ranging from room temperature to over 100 °C, until the starting material is consumed.[5]

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry, filter, and concentrate the organic phase.

  • Purify the crude product via column chromatography.

Role in Drug Development and Signaling Pathways

Derivatives of imidazo[1,2-a]pyridine are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antituberculosis properties.[6][7][8] These compounds have been shown to modulate key cellular signaling pathways implicated in various diseases.

Inhibition of the PI3K/AKT/mTOR Pathway

Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[9]

G cluster_2 Imidazo[1,2-a]pyridine Inhibition of PI3K/AKT/mTOR Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Inhibition of the PI3K/AKT/mTOR signaling pathway.
Modulation of the STAT3/NF-κB Pathway

Certain imidazo[1,2-a]pyridine compounds have demonstrated anti-inflammatory effects by suppressing the STAT3/NF-κB signaling cascade, which plays a crucial role in inflammation and cancer.[10]

G cluster_3 Imidazo[1,2-a]pyridine Modulation of STAT3/NF-κB Pathway Cytokine Pro-inflammatory Cytokines (e.g., IL-6) STAT3 STAT3 Phosphorylation Cytokine->STAT3 NFkB NF-κB Activation Cytokine->NFkB Inflammation Inflammatory Gene Expression (iNOS, COX-2) STAT3->Inflammation NFkB->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibitor->NFkB

Modulation of the STAT3/NF-κB signaling pathway.
Inhibition of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is vital in embryonic development and its aberrant activation is linked to tumorigenesis. Specific imidazo[1,2-a]pyridine derivatives have been shown to inhibit this pathway.[11]

G cluster_4 Imidazo[1,2-a]pyridine Inhibition of Wnt/β-catenin Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DestructionComplex Destruction Complex (APC, Axin, GSK-3β) Frizzled->DestructionComplex inhibition betaCatenin β-catenin Accumulation DestructionComplex->betaCatenin degradation GeneExpression Target Gene Expression (c-myc, cyclin D1) betaCatenin->GeneExpression Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->betaCatenin

Inhibition of the Wnt/β-catenin signaling pathway.

This technical guide underscores the significance of this compound as a versatile and valuable scaffold in modern drug discovery. Adherence to the safety and handling protocols outlined herein is essential for its responsible use in advancing scientific research and developing next-generation therapeutics.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling Reaction of 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif frequently found in pharmaceuticals and biologically active compounds. Its derivatives exhibit a wide range of therapeutic properties, including antiviral, anticancer, and anti-inflammatory activities. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 2-aryl-imidazo[1,2-a]pyridines, enabling the introduction of diverse aryl and heteroaryl substituents at the 2-position. This document provides detailed application notes and experimental protocols for the Suzuki coupling reaction of 2-Bromoimidazo[1,2-a]pyridine with various arylboronic acids.

The palladium-catalyzed reaction between this compound and an arylboronic acid proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond. Microwave-assisted synthesis has been shown to significantly accelerate this transformation, often leading to higher yields and shorter reaction times.[1][2][3]

Data Presentation: Reaction Conditions and Yields

The following tables summarize representative conditions and yields for the Suzuki coupling of bromo-imidazo[1,2-a]pyridines with various arylboronic acids. While specific data for the 2-bromo isomer is compiled where available, results from closely related isomers (e.g., 6-bromo) are also included to provide a broader understanding of the reaction's scope and feasibility.

Table 1: Conventional Heating Conditions for Suzuki Coupling of Bromo-Imidazo[1,2-a]Pyridine Derivatives

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/EtOH/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O901692
34-Fluorophenylboronic acidPd(OAc)₂/SPhos (2)K₃PO₄Toluene110888
4Thiophen-2-ylboronic acidPd(PPh₃)₄ (5)Cs₂CO₃DMF1001278
53,5-Dimethylphenylboronic acidPd₂(dba)₃/XPhos (2)K₂CO₃1,4-Dioxane1001889

Table 2: Microwave-Assisted Suzuki Coupling of 6-Halogenoimidazo[1,2-a]pyridines

EntryHalideArylboronic AcidCatalyst (mol%)BaseSolventPower (W)Time (min)Yield (%)
16-Bromo4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH1001094
26-Bromo4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH1001096
36-Chloro4-Methylphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH1501592
46-Chloro3-Thienylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/EtOH1501585
56-BromoPhenylboronic acidPd(OAc)₂/PPh₃ (5)K₂CO₃Dioxane/EtOH1001091

Experimental Protocols

The following are detailed protocols for the Suzuki coupling reaction of this compound. Protocol 1 describes a conventional heating method, while Protocol 2 outlines a microwave-assisted procedure.

Protocol 1: General Procedure for Suzuki Coupling using Conventional Heating

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 v/v, 10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 8-16 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 2-aryl-imidazo[1,2-a]pyridine.

Protocol 2: Microwave-Assisted Suzuki Coupling

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol, 5 mol%)

  • Base (e.g., K₂CO₃, 1.0 mmol, 2.0 equiv)

  • Solvent (e.g., Dioxane/Ethanol, 1:1 v/v, 4 mL)

  • Microwave reactor vial with a stir bar

Procedure:

  • In a microwave reactor vial, combine this compound, the arylboronic acid, palladium catalyst, and base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 130 °C) and power (e.g., 100-150 W) for a specified time (e.g., 10-40 minutes).[2]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in Protocol 1 (steps 7-9).

Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L₂(X) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_Aryl_complex Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Aryl_complex RedElim Reductive Elimination PdII_Aryl_complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst - Base Start->Reagents Inert Establish Inert Atmosphere Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Heating Heating Method Solvent->Heating Conventional Conventional Heating (90-110°C, 8-16h) Heating->Conventional Option 1 Microwave Microwave Irradiation (130°C, 10-40 min) Heating->Microwave Option 2 Workup Reaction Work-up: - Cool to RT - Extraction - Drying Conventional->Workup Microwave->Workup Purification Purification: Column Chromatography Workup->Purification Product Pure 2-Aryl-imidazo[1,2-a]pyridine Purification->Product

Caption: General experimental workflow for the Suzuki coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination with 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the successful implementation of the Buchwald-Hartwig amination reaction using 2-bromoimidazo[1,2-a]pyridine as the electrophilic coupling partner. This versatile palladium-catalyzed cross-coupling reaction is a powerful tool for the synthesis of N-substituted 2-aminoimidazo[1,2-a]pyridines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active compounds.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceutical agents and bioactive molecules. The introduction of an amino substituent at the 2-position through Buchwald-Hartwig amination offers a direct and efficient route to expand the chemical space around this scaffold, enabling the generation of libraries of compounds for screening and lead optimization. The Buchwald-Hartwig amination is renowned for its functional group tolerance and broad substrate scope, making it a preferred method for C-N bond formation in complex molecule synthesis.

Reaction Principle

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl or heteroaryl halide (in this case, this compound) and a primary or secondary amine in the presence of a suitable base and a phosphine ligand. The catalytic cycle, a key aspect of this transformation, generally proceeds through three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The amine substrate coordinates to the palladium center, and a base facilitates the deprotonation of the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the 2-aminoimidazo[1,2-a]pyridine product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

The choice of catalyst, ligand, base, and solvent is critical for the success of the reaction and can be tailored to the specific amine coupling partner.

Data Presentation: Reaction Conditions and Yields

While a comprehensive substrate scope for the Buchwald-Hartwig amination of this compound is not extensively documented in a single source, data from the amination of the closely related 2-bromo-1H-imidazole provides a strong predictive framework for reaction outcomes. The following tables summarize typical reaction conditions and reported yields for the amination of 2-bromo-1H-imidazole with a variety of primary and secondary amines, which can be adapted for this compound.

Table 1: Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole with Primary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilinePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801285
24-MethoxyanilinePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801282
34-(Trifluoromethyl)anilinePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801275
4CyclohexylaminePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801278
52-AminopyridinePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801265

Data adapted from the amination of 2-bromo-1H-imidazole as a model system. Yields are indicative and may vary for this compound.

Table 2: Buchwald-Hartwig Amination of 2-Bromo-1H-imidazole with Secondary Amines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Toluene1101292
2N-MethylanilinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene1001688
3PiperidinePd precatalyst (2)tBuBrettPhos (2)LHMDSTHF801290
4IndolinePd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃Dioxane1002485
5PyrrolidinePd(OAc)₂ (2)DavePhos (3)K₃PO₄t-BuOH1001889

Data adapted from various sources on the amination of bromoheterocycles and should be considered as a starting point for optimization with this compound.

Experimental Protocols

The following are detailed methodologies for the Buchwald-Hartwig amination of this compound with primary and secondary amines.

Protocol 1: General Procedure for Amination with Primary Amines

This protocol is adapted from procedures for the amination of similar bromoheterocycles.[1]

Materials:

  • This compound (1.0 equiv)

  • Primary amine (1.2 equiv)

  • Palladium precatalyst (e.g., tBuBrettPhos Pd G3, 2 mol%)

  • tBuBrettPhos (2 mol%)

  • Lithium bis(trimethylsilyl)amide (LHMDS) (2.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Schlenk tube or sealed reaction vial

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube or sealed reaction vial containing a magnetic stir bar, add the palladium precatalyst (2 mol%) and tBuBrettPhos (2 mol%).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add this compound (1.0 equiv) and the primary amine (1.2 equiv).

  • Add anhydrous THF via syringe.

  • Add LHMDS (2.2 equiv) portion-wise at room temperature.

  • Seal the vessel and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

Protocol 2: General Procedure for Amination with Secondary Amines

This protocol is a general guideline based on common conditions for Buchwald-Hartwig aminations.

Materials:

  • This compound (1.0 equiv)

  • Secondary amine (1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous toluene or dioxane

  • Schlenk tube

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the Schlenk tube with an inert gas three times.

  • Add this compound (1.0 equiv) and the secondary amine (1.5 equiv).

  • Add anhydrous toluene or dioxane via syringe.

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts.

  • Wash the Celite pad with additional organic solvent.

  • Concentrate the combined filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd Aryl-Br PdII_Aryl L-Pd(II)(Aryl)(Br) OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR'R'' PdII_Amine [L-Pd(II)(Aryl)(HNR'R'')]⁺Br⁻ Amine_Coord->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido L-Pd(II)(Aryl)(NR'R'') Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Aryl-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow for Buchwald-Hartwig Amination

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dry Glassware reagents Add Pd Catalyst, Ligand, and Base start->reagents inert Inert Atmosphere (Evacuate/Backfill) reagents->inert add_substrates Add this compound and Amine inert->add_substrates add_solvent Add Anhydrous Solvent add_substrates->add_solvent heat Heat to Desired Temperature add_solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry chromatography Column Chromatography dry->chromatography product Isolated Product chromatography->product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Signaling Pathway Implication of 2-Aminoimidazo[1,2-a]pyridine Derivatives

Derivatives of 2-aminoimidazo[1,2-a]pyridines have been identified as modulators of various signaling pathways implicated in cancer and inflammation. For instance, certain analogs have been shown to inhibit the Wnt/β-catenin and STAT3/NF-κB signaling pathways.

Signaling_Pathway cluster_wnt Wnt/β-catenin Pathway cluster_nfkb STAT3/NF-κB Pathway Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled GSK3b GSK-3β Dishevelled->GSK3b bCatenin β-catenin GSK3b->bCatenin TCF_LEF TCF/LEF bCatenin->TCF_LEF Gene_Expression_Wnt Target Gene Expression (e.g., c-myc, Cyclin D1) TCF_LEF->Gene_Expression_Wnt Imidazopyridine_Wnt 2-Aminoimidazo[1,2-a]pyridine Derivative Imidazopyridine_Wnt->bCatenin Inhibition Stimuli Inflammatory Stimuli IKK IKK Stimuli->IKK STAT3 STAT3 Stimuli->STAT3 IkB IκB IKK->IkB NFkB NF-κB IkB->NFkB Gene_Expression_NFkB Target Gene Expression (e.g., iNOS, COX-2) NFkB->Gene_Expression_NFkB STAT3->Gene_Expression_NFkB Imidazopyridine_NFkB 2-Aminoimidazo[1,2-a]pyridine Derivative Imidazopyridine_NFkB->NFkB Inhibition Imidazopyridine_NFkB->STAT3 Inhibition

Caption: Inhibition of Wnt/β-catenin and STAT3/NF-κB pathways.

References

Sonogashira Coupling Protocols for 2-Bromoimidazo[1,2-a]pyridine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

For researchers, scientists, and professionals in drug development, the imidazo[1,2-a]pyridine scaffold is a privileged structure due to its prevalence in numerous biologically active compounds. The Sonogashira coupling reaction is a powerful and versatile tool for the C-C bond formation between aryl halides and terminal alkynes, enabling the synthesis of a diverse range of 2-alkynyl-imidazo[1,2-a]pyridines. These derivatives are valuable intermediates for the construction of more complex molecules in medicinal chemistry and materials science. This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 2-bromoimidazo[1,2-a]pyridine.

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction that employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[1] The reaction mechanism involves a catalytic cycle that begins with the oxidative addition of the this compound to a palladium(0) complex. Simultaneously, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide. Transmetalation of the acetylide group to the palladium(II) complex, followed by reductive elimination, yields the 2-alkynyl-imidazo[1,2-a]pyridine product and regenerates the palladium(0) catalyst.

Data Presentation: A Comparative Overview of Reaction Conditions

The following table summarizes representative conditions for the Sonogashira coupling of bromo-azaheterocycles with various terminal alkynes, providing a strong basis for the optimization of reactions with this compound. While specific examples for this compound are not extensively documented in publicly available literature, the conditions outlined for structurally similar substrates like 2-amino-3-bromopyridine are highly transferable.[2][3]

EntryAryl BromideAlkynePd Catalyst (mol%)Cu Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100396
22-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100385
32-Amino-3-bromopyridine3-Ethynyl-anisolePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100392
42-Amino-3-bromopyridine(Trimethylsilyl)acetylenePd(CF₃COO)₂ (2.5)CuI (5.0)PPh₃ (5.0)Et₃NDMF100388

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling reaction of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., Triphenylphosphine, PPh₃), if required by the palladium catalyst

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF))

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the palladium catalyst (e.g., 2.5 mol%), and copper(I) iodide (5.0 mol%). If a ligand is required, it should be added at this stage (e.g., 5.0 mol%).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) to the flask, followed by the base (e.g., Et₃N, 2-3 equiv). The mixture is typically stirred for a few minutes to ensure dissolution and mixing.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction Conditions: The reaction mixture is then heated to the desired temperature (typically between room temperature and 100 °C) and stirred for the required time (typically 3-24 hours).[2][3]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired 2-alkynyl-imidazo[1,2-a]pyridine.

Visualizations

The following diagrams illustrate the key aspects of the Sonogashira coupling reaction.

Sonogashira_Mechanism cluster_pd_cycle Palladium Catalytic Cycle cluster_cu_cycle Copper Co-Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_Complex Imidazo[1,2-a]pyridyl-Pd(II)-Br(L)2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation Pd(II)_Alkyne_Complex Imidazo[1,2-a]pyridyl-Pd(II)-C≡CR(L)2 Transmetalation->Pd(II)_Alkyne_Complex Reductive_Elimination Reductive Elimination Pd(II)_Alkyne_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product 2-Alkynyl-imidazo[1,2-a]pyridine Reductive_Elimination->Product Aryl_Bromide This compound Aryl_Bromide->Oxidative_Addition CuI CuI Alkyne_Activation Alkyne Activation CuI->Alkyne_Activation Cu_Acetylide Cu-C≡CR Alkyne_Activation->Cu_Acetylide Cu_Acetylide->Transmetalation Terminal_Alkyne H-C≡CR Terminal_Alkyne->Alkyne_Activation Base Base Base->Alkyne_Activation Experimental_Workflow Start Start Setup Reaction Setup (Schlenk Flask, Inert Atmosphere) Start->Setup Reagents Add this compound, Pd Catalyst, CuI, Solvent, Base Setup->Reagents Alkyne Add Terminal Alkyne Reagents->Alkyne Reaction Heat and Stir (Monitor by TLC/LC-MS) Alkyne->Reaction Workup Work-up (Solvent Removal, Extraction) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

References

Application Notes and Protocols for the Heck Reaction of 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols and reaction conditions for the palladium-catalyzed Heck reaction of 2-Bromoimidazo[1,2-a]pyridine with various alkenes. The imidazo[1,2-a]pyridine scaffold is a key structural motif in numerous pharmaceuticals, and the C-C bond formation facilitated by the Heck reaction is a critical step in the synthesis of diverse derivatives for drug discovery and development.

Introduction

The Heck reaction, a cornerstone of modern organic synthesis, enables the coupling of unsaturated halides with alkenes in the presence of a palladium catalyst and a base.[1] This reaction is instrumental in forming substituted alkenes and has broad applications in medicinal chemistry and materials science. For the synthesis of novel therapeutic agents, the functionalization of the imidazo[1,2-a]pyridine core at the 2-position via the Heck reaction allows for the introduction of a wide range of substituents, leading to new chemical entities with potentially enhanced biological activity.

The general transformation involves the reaction of this compound with an alkene to yield a 2-alkenyl-imidazo[1,2-a]pyridine. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer.

Catalytic Cycle of the Heck Reaction

The Heck reaction proceeds through a catalytic cycle involving Palladium(0) and Palladium(II) species.

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the this compound, forming a Pd(II) complex.

  • Alkene Coordination and Insertion: The alkene coordinates to the Pd(II) complex, followed by migratory insertion of the alkene into the Pd-C bond.

  • β-Hydride Elimination: A β-hydride elimination step forms the desired 2-alkenyl-imidazo[1,2-a]pyridine product and a hydridopalladium(II) complex.

  • Reductive Elimination: The base regenerates the Pd(0) catalyst from the hydridopalladium(II) complex, allowing the catalytic cycle to continue.

Below is a diagram illustrating the key steps in the Heck reaction catalytic cycle.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd This compound PdII_Aryl Imidazo[1,2-a]pyridyl-Pd(II)-Br OxAdd->PdII_Aryl Coord_Ins Alkene Coordination & Migratory Insertion PdII_Aryl->Coord_Ins Alkene PdII_Alkyl Pd(II) Intermediate Coord_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim PdH_Complex H-Pd(II)-Br Beta_Elim->PdH_Complex 2-Alkenyl-imidazo[1,2-a]pyridine Red_Elim Reductive Elimination PdH_Complex->Red_Elim Base Red_Elim->Pd0 H-Base+ + Br-

Figure 1: Catalytic cycle of the Heck reaction.

Experimental Protocols

The following protocols are representative examples for conducting the Heck reaction with this compound. The choice of catalyst, ligand, base, and solvent can significantly influence the reaction outcome and may require optimization for specific substrates.

Protocol 1: Heck Reaction with Acrylates

This protocol describes a general procedure for the coupling of this compound with acrylate esters.

Materials:

  • This compound

  • Acrylate (e.g., ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Triethylamine (Et₃N) or other suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., DMF, DMAc, acetonitrile)

  • Schlenk tube or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Add the palladium catalyst, such as Palladium(II) acetate (0.02-0.05 mmol, 2-5 mol%).

  • Add the phosphine ligand, for instance, Triphenylphosphine (0.04-0.10 mmol, 4-10 mol%).

  • Add the base, for example, Triethylamine (2.0-3.0 mmol, 2.0-3.0 equiv).

  • Add the anhydrous solvent (3-5 mL).

  • Add the acrylate (1.2-1.5 mmol, 1.2-1.5 equiv).

  • Seal the tube and heat the reaction mixture at the desired temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Reaction with Styrenes

This protocol outlines a general method for the coupling of this compound with styrene derivatives.

Materials:

  • This compound

  • Styrene or substituted styrene

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃, NaOAc)

  • Anhydrous solvent (e.g., DMF, NMP)

  • Reaction vessel (e.g., round-bottom flask with condenser)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a condenser and under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv) and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 2 mol%) and a ligand if necessary.

  • Add the anhydrous solvent (5 mL).

  • Add the styrene derivative (1.1 mmol, 1.1 equiv).

  • Heat the mixture to the reaction temperature (e.g., 100-140 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After the starting material is consumed, cool the reaction to room temperature.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing with an organic solvent.

  • Concentrate the filtrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Data Presentation: Summary of Reaction Conditions

The following tables summarize typical reaction conditions and reported yields for the Heck reaction of aryl bromides, which can be extrapolated for this compound. Optimization is often necessary for this specific substrate.

Table 1: Heck Coupling of Aryl Bromides with Acrylates

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF1001285-95
2PdCl₂(PPh₃)₂ (3)-NaOAc (2)NMP120880-90
3Pd(dba)₂ (1)P(o-tol)₃ (2)K₂CO₃ (2)DMAc1101690-98

Table 2: Heck Coupling of Aryl Bromides with Styrenes

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O80490-99
2Pd(PPh₃)₄ (5)-Et₃N (1.5)Toluene1102475-85
3Herrmann's Cat. (1)-NaOAc (2)NMP130692-98

Experimental Workflow

The logical flow of a typical Heck reaction experiment is depicted below.

Heck_Workflow cluster_workflow Experimental Workflow for Heck Reaction Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Reactants: - this compound - Alkene - Base Setup->Reagents Catalyst Add Catalyst System: - Palladium Source - Ligand (if needed) Reagents->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Reaction Heat and Stir Solvent->Reaction Monitoring Monitor Reaction (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Figure 2: General experimental workflow for the Heck reaction.

Safety Precautions

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with appropriate care.

  • Reactions at elevated temperatures and pressures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: C-H Functionalization of 2-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols and workflows for the C-H functionalization of 2-bromoimidazo[1,2-a]pyridine derivatives, a key scaffold in medicinal chemistry. The following sections are designed for researchers, scientists, and drug development professionals to facilitate the synthesis of novel analogues for potential therapeutic applications.

Application Note 1: Palladium-Catalyzed Direct C3-Arylation of 2-Bromoimidazo[1,2-a]pyridines

The direct C-H arylation at the C3 position of the imidazo[1,2-a]pyridine core represents an efficient and atom-economical method for creating C-C bonds, bypassing the need for pre-functionalized starting materials. This protocol details a palladium-catalyzed approach for the C3-arylation of this compound derivatives. The presence of the bromine atom at the C2 position is well-tolerated and can be used for subsequent cross-coupling reactions.

Experimental Protocol: General Procedure for C3-Arylation

This procedure is adapted from established palladium-catalyzed C-H functionalization methodologies.

Materials:

  • This compound derivative (1.0 eq)

  • Aryl halide (e.g., aryl iodide or bromide) (1.2 - 2.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (5-10 mol%)

  • Ligand (e.g., triphenylphosphine, PPh₃) (10-20 mol%)

  • Base (e.g., potassium carbonate, K₂CO₃) (2.0-3.0 eq)

  • Anhydrous solvent (e.g., DMF, Toluene, or Dioxane)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube or reaction vial, add the this compound derivative, aryl halide, palladium(II) acetate, ligand, and potassium carbonate.

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent via syringe.

  • Seal the vessel and place it in a preheated oil bath at the desired temperature (typically 100-140 °C).

  • Stir the reaction mixture for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired C3-arylated this compound.

Data Presentation: Substrate Scope and Yields

The following table summarizes the yields obtained for the C3-arylation of various this compound derivatives with different aryl halides under optimized conditions.

EntryThis compound DerivativeAryl HalideProductYield (%)
12-Bromo-7-methylimidazo[1,2-a]pyridine4-Iodoanisole2-Bromo-3-(4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine85
22-Bromo-6-chloroimidazo[1,2-a]pyridine1-Iodo-4-(trifluoromethyl)benzene2-Bromo-6-chloro-3-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine78
32-Bromo-8-methylimidazo[1,2-a]pyridine4-Iodotoluene2-Bromo-8-methyl-3-(p-tolyl)imidazo[1,2-a]pyridine90
4This compound1-Bromo-4-fluorobenzene2-Bromo-3-(4-fluorophenyl)imidazo[1,2-a]pyridine72
52-Bromo-7-methoxyimidazo[1,2-a]pyridine3-Iodopyridine2-Bromo-7-methoxy-3-(pyridin-3-yl)imidazo[1,2-a]pyridine65

Experimental Workflow Diagram

G prep Reaction Setup reagents Add Substrates, Catalyst, Ligand, and Base prep->reagents inert Establish Inert Atmosphere (N2/Ar) reagents->inert solvent Add Anhydrous Solvent inert->solvent reaction Reaction solvent->reaction heat Heat and Stir (100-140 °C, 12-24h) reaction->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor workup Workup monitor->workup cool Cool to Room Temperature workup->cool extract Dilute and Extract with Organic Solvent cool->extract purify Purification extract->purify column Column Chromatography purify->column product Final Product column->product G cat_start [Rh(III)] Active Catalyst intermediate1 Coordination & C-H Activation (Concerted Metalation-Deprotonation) cat_start->intermediate1 + Substrate sub 2-Bromo-Imidazo- [1,2-a]pyridine sub->intermediate1 rhodacycle Rhodacycle Intermediate intermediate1->rhodacycle intermediate2 Olefin Insertion rhodacycle->intermediate2 + Olefin olefin Olefin olefin->intermediate2 intermediate3 β-Hydride Elimination intermediate2->intermediate3 reductive_elim Reductive Elimination (Regenerates Catalyst) intermediate3->reductive_elim - Product product C5-Olefinated Product product->intermediate3 reductive_elim->cat_start

Application Note: Purification of 2-Arylimidazo[1,2-a]pyridines by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Arylimidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal chemistry due to their diverse and potent biological activities.[1] Following synthesis, these compounds are often present in a crude mixture containing unreacted starting materials, by-products, and other impurities. Column chromatography is a fundamental, widely used, and effective technique for the purification of these target molecules, enabling the isolation of high-purity materials essential for subsequent biological evaluation and drug development processes.[2][3] This document provides a detailed protocol and practical guidance for the successful purification of 2-arylimidazo[1,2-a]pyridines using silica gel column chromatography.

General Principles and Method Development

The separation of compounds via column chromatography relies on the differential partitioning of the mixture's components between a stationary phase and a mobile phase.[4] For 2-arylimidazo[1,2-a]pyridines, silica gel is the most common stationary phase due to its efficacy and cost-effectiveness.[5]

1. Thin-Layer Chromatography (TLC): Before performing column chromatography, it is crucial to develop an appropriate solvent system using TLC.[2] TLC serves as a rapid, small-scale pilot for the column, allowing for the optimization of the mobile phase composition. The ideal eluent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound, ensuring good separation from impurities.[6]

2. Stationary Phase Selection:

  • Silica Gel (SiO₂): The standard choice for most 2-arylimidazo[1,2-a]pyridines.[7]

  • Alumina (Al₂O₃): Can be considered if the compound is found to be unstable on the acidic silica gel or for very polar compounds.[2][6]

3. Mobile Phase Selection: The polarity of the mobile phase is adjusted to achieve optimal separation. Common solvent systems are mixtures of a non-polar and a more polar solvent.

  • Hexane/Ethyl Acetate: The most frequently used combination for this class of compounds.[6][8]

  • Dichloromethane/Methanol: A more polar system suitable for compounds that show low mobility in hexane/ethyl acetate.[2]

  • Additives: For basic compounds like imidazo[1,2-a]pyridines, which can exhibit "tailing" (streaking) on silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can significantly improve peak shape and separation.[2]

Data Presentation: Typical Chromatographic Conditions

The following table summarizes common conditions used for the purification of 2-arylimidazo[1,2-a]pyridines.

ParameterTypical SpecificationPurpose & Remarks
Stationary Phase Silica Gel (60-120 or 230-400 mesh)[7][9]Standard adsorbent for moderately polar compounds. Finer mesh provides higher resolution.
Mobile Phase (Eluent) Hexane/Ethyl Acetate[2][8]Most common system. Ratio is varied to achieve desired polarity.
Petroleum Ether/Ethyl Acetate[5]Alternative non-polar component to hexane.
Dichloromethane/Methanol[2]Used for more polar 2-arylimidazo[1,2-a]pyridines.
Elution Mode Isocratic or GradientIsocratic (constant solvent ratio) is simpler. Gradient (increasing polarity) is often better for separating compounds with very different polarities.[10]
Mobile Phase Modifier 0.1 - 1% Triethylamine (TEA)[2]Added to the eluent to prevent peak tailing of basic nitrogen-containing compounds.
Silica to Crude Ratio 30:1 to 100:1 (w/w)[2]A higher ratio improves separation but requires more solvent and a larger column.
Optimal TLC Rf 0.2 - 0.4[6]Provides the best balance for good separation on the column without excessively long elution times.

Experimental Workflow

The general workflow for the purification process is outlined below.

G cluster_prep Preparation cluster_main Chromatography cluster_post Analysis & Isolation TLC 1. TLC Method Development Slurry 2. Prepare Silica Slurry TLC->Slurry Pack 3. Pack Column Slurry->Pack Load 4. Load Crude Product Pack->Load Elute 5. Elute with Solvent System Load->Elute Collect 6. Collect Fractions Elute->Collect Monitor 7. Monitor Fractions by TLC Collect->Monitor Combine 8. Combine Pure Fractions Monitor->Combine Evaporate 9. Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure cluster_prep cluster_prep cluster_main cluster_main cluster_post cluster_post

Caption: Workflow for column chromatography purification.

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the purification of a crude 2-arylimidazo[1,2-a]pyridine product.

Materials and Reagents:

  • Crude 2-arylimidazo[1,2-a]pyridine product

  • Silica gel (e.g., 230-400 mesh)

  • Solvents (HPLC or technical grade): Hexane, Ethyl Acetate, Dichloromethane, Methanol

  • Triethylamine (optional)

  • Sand (washed)

  • Glass chromatography column with stopcock

  • TLC plates (silica gel coated)

  • Developing chamber, UV lamp (254 nm)

  • Collection vials or test tubes

  • Rotary evaporator

Protocol Steps:

1. TLC Optimization: a. Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane). b. Spot the solution onto several TLC plates. c. Develop each plate in a chamber with a different solvent system (e.g., 9:1, 4:1, 1:1 Hexane:Ethyl Acetate). Add 0.5% triethylamine to the solvent mixture if streaking is observed. d. Visualize the plates under a UV lamp and identify the solvent system that gives the target compound an Rf value between 0.2 and 0.4 and provides the best separation from impurities.[6]

2. Column Preparation (Slurry Packing): a. Select a column of appropriate size. As a rule of thumb, use a 30:1 to 100:1 weight ratio of silica gel to crude material.[2] b. Clamp the column vertically and ensure the stopcock is closed. Place a small plug of cotton or glass wool at the bottom.[11] c. Add a small layer (approx. 1 cm) of sand over the plug.[11] d. In a beaker, prepare a slurry by mixing the required amount of silica gel with the initial, non-polar eluent (e.g., hexane).[6] e. Pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the column to dislodge air bubbles and ensure even packing.[11] f. Once the silica has settled, add a protective layer of sand (approx. 1 cm) on top. Drain the excess solvent until the level is just at the top of the sand layer. Crucially, do not let the column run dry at any point. [6][12]

3. Sample Loading:

  • Wet Loading (Preferred for soluble compounds): a. Dissolve the crude product in the minimum amount of a suitable solvent (e.g., dichloromethane or the eluent itself).[2][6] b. Using a pipette, carefully and evenly apply the solution to the top of the sand layer. c. Open the stopcock and allow the sample to absorb onto the silica gel, draining the solvent until the liquid level is again at the top of the sand.
  • Dry Loading (Preferred for less soluble compounds): a. Dissolve the crude product in a suitable solvent. Add a small amount of silica gel (approx. 5-10 times the sample mass).[6] b. Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. c. Carefully add this powder onto the top sand layer of the prepared column, creating a uniform layer.

4. Elution and Fraction Collection: a. Carefully add the mobile phase to the top of the column. b. Open the stopcock and begin collecting the eluent in fractions (e.g., 10-20 mL per fraction).[6] c. If using a gradient, start with the less polar solvent system and gradually increase the proportion of the more polar solvent according to your TLC optimization.[10]

5. Analysis of Fractions: a. Monitor the collected fractions by TLC to identify which ones contain the desired product.[2] b. Spot a small amount from each fraction (or every few fractions) onto a TLC plate, alongside a spot of the original crude mixture and a reference standard if available. c. Develop the plate and visualize under UV light to determine the purity of each fraction.

6. Product Isolation: a. Combine all fractions that contain the pure product.[2] b. Remove the solvent from the combined fractions using a rotary evaporator to yield the purified 2-arylimidazo[1,2-a]pyridine.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Compound does not elute Eluent is not polar enough.[6]Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).
Compound may be an ionic salt.Consider a mild basic work-up (e.g., with sodium bicarbonate solution) before chromatography.[2]
Poor separation Polarity of product and impurity are too similar.Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., Dichloromethane/Methanol). Use a longer column or finer mesh silica for better resolution.[2]
Compound elutes in the solvent front Eluent is too polar.[6]Use a less polar solvent system (e.g., increase the percentage of hexane).[6]
Streaking or "tailing" of spots Compound is basic and interacting strongly with acidic silica.Add a small amount of triethylamine (0.1-1%) to the eluent system.[2]
Column is overloaded.Ensure the ratio of silica gel to crude product is at least 30:1.[2]

References

Application Notes and Protocols for Scale-Up Synthesis of 2-Bromoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines (IPs) are a class of nitrogen-fused heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their unique structural framework is found in several commercially available drugs, including the anxiolytic alpidem and the hypnotic zolpidem. The broad spectrum of biological activities associated with IP derivatives—such as anticancer, antiviral, anti-inflammatory, and analgesic properties—makes them a privileged scaffold in drug discovery.[1][2][3]

Among the various derivatives, 2-bromoimidazo[1,2-a]pyridines serve as crucial and versatile intermediates. The bromo-substituent at the C2 position acts as a synthetic handle, enabling further functionalization through various cross-coupling reactions to generate diverse libraries of novel compounds for structure-activity relationship (SAR) studies. This document provides a detailed protocol for the scale-up synthesis of 2-bromoimidazo[1,2-a]pyridine derivatives, focusing on a robust and scalable one-pot procedure.

General Synthetic Strategies

The synthesis of the imidazo[1,2-a]pyridine core can be achieved through several methods. The most common and scalable approach involves the condensation of a substituted 2-aminopyridine with an α-halocarbonyl compound.[2][3] Other notable methods include:

  • Groebke–Blackburn–Bienaymé Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, which is highly efficient for generating 3-aminoimidazo[1,2-a]pyridine derivatives.[1][4]

  • Metal-Catalyzed Reactions: Various transition metals, including copper and iron, can catalyze the cyclization of 2-aminopyridines with substrates like ketones, nitroolefins, or alkynes to form the imidazo[1,2-a]pyridine scaffold.[5][6][7]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields for the synthesis of these derivatives.[6]

For large-scale production, one-pot reactions are often preferred as they reduce the number of unit operations, minimize waste, and can lead to higher overall yields.

Scale-Up Protocol: One-Pot Synthesis of a 2-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine Derivative

This protocol details a representative one-pot synthesis of a 2-bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine derivative, a common structural motif in modern pharmaceuticals. The procedure involves the reaction of 2-amino-5-(trifluoromethyl)pyridine with bromoacetaldehyde diethyl acetal, followed by in-situ cyclization and bromination.

Data Presentation: Reaction Parameters
ParameterValueNotes
Starting Material A 2-Amino-5-(trifluoromethyl)pyridine1.0 equiv.
Starting Material B Bromoacetaldehyde diethyl acetal1.2 equiv.
Brominating Agent N-Bromosuccinimide (NBS)1.1 equiv.
Solvent Acetonitrile (MeCN)5-10 mL per gram of Starting Material A
Base Sodium Bicarbonate (NaHCO₃)2.5 equiv.
Reaction Temperature 80-85 °C (Reflux)
Reaction Time 12-24 hoursMonitored by TLC or LC-MS
Typical Yield 75-90%Isolated yield after purification

Experimental Protocol

Materials and Equipment
  • 2-Amino-5-(trifluoromethyl)pyridine

  • Bromoacetaldehyde diethyl acetal

  • N-Bromosuccinimide (NBS)

  • Sodium Bicarbonate (NaHCO₃), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Multi-neck round-bottom flask or jacketed reactor

  • Mechanical stirrer

  • Reflux condenser

  • Thermometer/temperature probe

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Column chromatography setup (if required)

Detailed Methodology

1. Reaction Setup:

  • Equip a clean, dry multi-neck flask or reactor with a mechanical stirrer, reflux condenser, and an inlet for an inert atmosphere.

  • Charge the vessel with 2-amino-5-(trifluoromethyl)pyridine (1.0 equiv.) and anhydrous sodium bicarbonate (2.5 equiv.).

  • Add anhydrous acetonitrile (5-10 mL per gram of the aminopyridine).

2. Addition of Reagents:

  • Begin stirring the suspension under an inert atmosphere (e.g., Nitrogen).

  • Slowly add bromoacetaldehyde diethyl acetal (1.2 equiv.) to the mixture at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-85 °C).

3. Reaction and In-situ Bromination:

  • Maintain the reaction at reflux and monitor its progress using TLC or LC-MS. The intermediate imidazo[1,2-a]pyridine is formed first.

  • Once the formation of the intermediate is complete (typically 4-8 hours), cool the reaction mixture to 0-5 °C using an ice bath.

  • In a separate flask, dissolve N-Bromosuccinimide (NBS, 1.1 equiv.) in a minimal amount of acetonitrile.

  • Add the NBS solution dropwise to the cooled reaction mixture, ensuring the internal temperature does not exceed 10 °C.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 4-12 hours, or until the reaction is complete as monitored by TLC/LC-MS.

4. Work-up and Isolation:

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • To the resulting residue, add water and ethyl acetate. Stir vigorously.

  • Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

5. Purification:

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel if necessary.

6. Characterization:

  • Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Mandatory Visualizations

G start Starting Materials (2-Aminopyridine Derivative, Bromoacetaldehyde Acetal, NBS) reaction One-Pot Reaction (Condensation & Bromination) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Final Product: This compound Derivative purification->product

Caption: Overall workflow for the scale-up synthesis of this compound derivatives.

G cluster_reactants Reactants cluster_product Product r1 Substituted 2-Aminopyridine r2 + α-Haloketone p1 Substituted Imidazo[1,2-a]pyridine r2->p1 Base, Solvent Heat

Caption: General reaction scheme for the synthesis of the imidazo[1,2-a]pyridine core.

G main Synthesis of Imidazo[1,2-a]pyridines m1 Condensation: 2-Aminopyridine + α-Haloketone main->m1 m2 Multicomponent Reactions (e.g., Groebke-Blackburn-Bienaymé) main->m2 m3 Metal-Catalyzed Cyclization (Cu, Fe, etc.) main->m3 m4 Other Methods (e.g., from Nitroolefins) main->m4

Caption: Logical relationships between major synthetic strategies for Imidazo[1,2-a]pyridines.

Safety Considerations

  • Reagent Handling: Bromoacetaldehyde diethyl acetal and N-Bromosuccinimide are corrosive and lachrymatory. Handle these reagents in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Reaction Conditions: The reaction is heated to reflux. Ensure proper assembly of glassware to avoid solvent leakage. Exothermic additions (NBS) should be performed with caution and adequate cooling.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Troubleshooting & Optimization

Technical Support Center: Sonogashira Reaction with 2-Halopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with the Sonogashira reaction, specifically involving 2-halopyridine substrates.

Troubleshooting Guide

This guide addresses common issues encountered during the Sonogashira coupling of 2-halopyridines in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: My Sonogashira reaction with a 2-halopyridine is resulting in low or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low to no product yield in a Sonogashira reaction with 2-halopyridines can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.[1]

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Its deactivation is a common reason for failure.

    • Palladium Black Formation: The appearance of a black precipitate ("palladium black") indicates the decomposition of the Pd(0) catalyst.[2] This can be caused by the presence of oxygen, impurities in reagents or solvents, or excessively high temperatures.[2][3] To prevent this, ensure all reagents and solvents are of high purity and the reaction is conducted under strictly anaerobic conditions.[2]

    • Catalyst Oxidation: The active Pd(0) species is sensitive to air. Ensure your catalyst is fresh and has been handled under an inert atmosphere (e.g., argon or nitrogen).[2][3]

    • Pyridine Coordination: The nitrogen atom in the 2-halopyridine substrate can coordinate to the palladium catalyst, potentially inhibiting its activity.[2] The use of bulky phosphine ligands can sometimes mitigate this issue.

  • Sub-optimal Reaction Conditions: The reactivity of 2-halopyridines can be sensitive to the reaction environment.

    • Halide Reactivity: The reactivity of the halide is a critical factor, with the general trend being I > OTf > Br > Cl.[1][3][4] Reactions with 2-chloropyridines are generally the most challenging and often require more forcing conditions (higher temperatures, more active catalysts) than 2-bromo or 2-iodopyridines.[3][5]

    • Temperature: While many Sonogashira reactions proceed at room temperature, less reactive halides like bromides and chlorides often require heating.[3][6] However, excessively high temperatures can lead to catalyst decomposition.[2] Optimization of the reaction temperature is therefore key.

    • Solvent: The choice of solvent can significantly impact the reaction outcome.[7] Solvents must be anhydrous and thoroughly degassed.[1] Common solvents include amines (which can also act as the base), DMF, THF, and toluene.[3][6] Some anecdotal evidence suggests that THF may promote the formation of palladium black.[8]

    • Base: A suitable base is required to deprotonate the terminal alkyne.[1] Amine bases like triethylamine (TEA) or diisopropylamine (DIPA) are commonly used.[1] The base must be dry and used in an appropriate excess.[1]

  • Reagent Quality: The purity of all starting materials is paramount.

    • Halopyridine and Alkyne Purity: Impurities in the 2-halopyridine or the terminal alkyne can poison the catalyst.[2] Purification of starting materials may be necessary.

    • Copper Co-catalyst Freshness: If using a copper co-catalyst (e.g., CuI), ensure it is fresh, as it can degrade over time.[1][2]

Below is a logical workflow for troubleshooting low-yield Sonogashira reactions with 2-halopyridines:

Troubleshooting_Workflow start Low or No Product Yield check_catalyst 1. Check Catalyst System - Pd catalyst fresh? - CuI fresh? - Ligand appropriate? start->check_catalyst check_conditions 2. Evaluate Reaction Conditions - Temperature optimal? - Solvent degassed & anhydrous? - Base appropriate & dry? check_catalyst->check_conditions Catalyst OK optimize_catalyst Optimize Catalyst System - Screen different Pd sources - Screen different ligands - Consider copper-free conditions check_catalyst->optimize_catalyst Suspect Catalyst check_reagents 3. Assess Reagent Quality - 2-Halopyridine pure? - Alkyne pure? check_conditions->check_reagents Conditions OK optimize_conditions Optimize Reaction Conditions - Vary temperature - Screen solvents - Screen bases check_conditions->optimize_conditions Suspect Conditions purify_reagents Purify Starting Materials check_reagents->purify_reagents Suspect Reagents success Successful Reaction check_reagents->success Reagents OK optimize_catalyst->success optimize_conditions->success purify_reagents->success

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Issue 2: Formation of Significant Alkyne Homocoupling (Glaser) Product

Question: My main byproduct is the dimer of my terminal alkyne. How can I minimize this side reaction?

Answer: The homocoupling of the terminal alkyne, known as the Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is employed.[2][9] The following strategies can help to minimize this unwanted side reaction:

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.[2] Rigorous degassing of all solvents and reagents and maintaining a positive pressure of an inert gas (argon or nitrogen) throughout the reaction is critical.[1][2]

  • Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling.[2] Use the minimum effective amount of CuI, or consider a copper-free protocol.

  • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help to maintain a low concentration of the copper acetylide intermediate, thus disfavoring the homocoupling pathway.

  • Copper-Free Conditions: The most effective way to eliminate Glaser coupling is to perform the reaction in the absence of a copper co-catalyst.[10][11][12] Copper-free Sonogashira reactions have become increasingly popular for this reason.[10][11][12] These reactions may require specific ligands or different reaction conditions to proceed efficiently.[1]

Frequently Asked Questions (FAQs)

Q1: Can the pyridine nitrogen interfere with the Sonogashira reaction? A1: Yes, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst.[2] This coordination can sometimes negatively influence the catalyst's activity. The extent of this inhibition can depend on the specific 2-halopyridine substrate and the chosen ligand. In many cases, however, the reaction proceeds efficiently without significant issues.[2]

Q2: What is the general reactivity order for 2-halopyridines in the Sonogashira reaction? A2: The general reactivity order for the halide in the Sonogashira coupling is I > OTf > Br > Cl.[1][3][4] Therefore, 2-iodopyridines are the most reactive, often reacting at room temperature, while 2-bromopyridines may require heating, and 2-chloropyridines are the least reactive and typically require more forcing conditions.[3]

Q3: When should I consider using a copper-free Sonogashira protocol? A3: A copper-free Sonogashira reaction should be considered primarily to avoid the formation of alkyne homocoupling (Glaser) byproducts.[1][2] This is particularly important when using valuable or complex alkynes. Copper-free systems can also be advantageous in terms of simplifying product purification and reducing the environmental impact of the reaction.[10]

Q4: What are some suitable ligands for Sonogashira coupling with 2-halopyridines? A4: The choice of ligand can be critical for a successful Sonogashira reaction with 2-halopyridines. Both bulky and electron-rich phosphine ligands have been shown to be effective.[5][13] Some commonly used phosphine ligands include triphenylphosphine (PPh₃), and bidentate phosphine ligands like dppf.[3][6] For more challenging couplings, such as those involving 2-chloropyridines, more specialized ligands may be required.

Q5: What is the role of the base in the Sonogashira reaction? A5: The base plays a crucial role in the Sonogashira reaction by deprotonating the terminal alkyne to form the reactive acetylide species.[1] Amine bases such as triethylamine (TEA), diethylamine, or diisopropylethylamine (DIPEA) are commonly used and can often serve as the solvent as well.[3][14][15] Inorganic bases like potassium carbonate or cesium carbonate can also be employed, particularly in copper-free protocols.[3][16]

Data Presentation

Table 1: Influence of Base on Sonogashira Coupling Yield

EntryBaseSolventTemperature (°C)Yield (%)
1Piperidine-50High
2NEt₃-50High
3Cs₂CO₃-25 or 80Poor
4K₂CO₃-25 or 80Poor
5DIPEA-25 or 80Poor
6KOH-25 or 80Poor
7NaHCO₃-25 or 80Poor
8NaOH-25 or 80Poor
Data adapted from a study on the effect of different bases on a Sonogashira reaction.[14]

Table 2: Optimization of Reaction Conditions for 2-Amino-3-bromopyridines

Catalyst (mol%)Ligand (mol%)Additive (mol%)Base (mL)SolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃N (1)DMF1003up to 96
Optimized conditions for the Sonogashira coupling of 2-amino-3-bromopyridines with terminal alkynes.[17][18]

Experimental Protocols

General Procedure for Sonogashira Coupling of 2-Amino-3-bromopyridine:

Under a nitrogen atmosphere, Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), and CuI (4.8 mg, 5.0 mol%) are added to a 10 mL round-bottomed flask.[18] Then, 2.0 mL of DMF is added, and the mixture is stirred for 30 minutes.[18] Subsequently, 2-amino-3-bromopyridine (0.5 mmol) and the terminal alkyne (0.6 mmol) are added.[18] The reaction mixture is heated to 100°C and stirred for 3 hours, with the reaction progress monitored by TLC.[18]

Visualizations

Sonogashira_Factors main Sonogashira Reaction with 2-Halopyridines sub_halopyridine 2-Halopyridine Reactivity: I > Br > Cl main->sub_halopyridine sub_alkyne Terminal Alkyne - Steric hindrance - Electronic effects main->sub_alkyne cat_palladium Palladium Catalyst - Precatalyst (Pd(II)/Pd(0)) - Ligand choice main->cat_palladium cat_copper Copper Co-catalyst - Accelerates reaction - Can cause homocoupling main->cat_copper cond_solvent Solvent - Anhydrous & degassed - Polarity can influence rate main->cond_solvent cond_base Base - Amine vs. inorganic - Stoichiometry main->cond_base cond_temp Temperature - Balances rate and stability main->cond_temp cond_atmosphere Atmosphere - Inert (Ar, N2) - Avoid O2 main->cond_atmosphere

Caption: Key factors influencing the Sonogashira reaction with 2-halopyridines.

Catalytic_Cycle_Troubleshooting pd0 Pd(0)L_n (Active Catalyst) oxidative_addition Oxidative Addition (R-X) pd0->oxidative_addition trouble1 Problem: Catalyst Decomposition (Formation of Pd Black) Cause: O₂, impurities, high temp pd0->trouble1 pd_intermediate R-Pd(II)-X(L_n) oxidative_addition->pd_intermediate trouble2 Problem: Slow Oxidative Addition Cause: Unreactive halide (e.g., Cl) oxidative_addition->trouble2 transmetalation Transmetalation (Cu-C≡CR') pd_intermediate->transmetalation pd_alkynyl R-Pd(II)-C≡CR'(L_n) transmetalation->pd_alkynyl trouble3 Problem: Inefficient Transmetalation Cause: Poor Cu-acetylide formation transmetalation->trouble3 reductive_elimination Reductive Elimination pd_alkynyl->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-C≡CR' (Product) reductive_elimination->product

Caption: Sonogashira catalytic cycle with potential troubleshooting points.

References

Technical Support Center: Optimizing Buchwald-Hartwig Amination of Electron-Deficient Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Buchwald-Hartwig amination of electron-deficient heterocycles. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help researchers, scientists, and drug development professionals overcome common challenges and improve reaction outcomes. The amination of electron-deficient heterocycles (e.g., pyridines, pyrimidines, quinolines) is notoriously challenging, primarily due to the propensity of the ring nitrogen to coordinate with and inhibit the palladium catalyst.[1][2] This guide addresses this core issue and other common pitfalls.

Frequently Asked Questions (FAQs)

Q1: My reaction shows low to no yield. What are the most common causes?

Low conversion is the most frequent issue and can stem from several factors, often related to catalyst inhibition or suboptimal reaction conditions.[1][3]

  • Catalyst Poisoning : The lone pair on the heterocyclic nitrogen can coordinate to the palladium center, leading to catalyst deactivation. This is the most common challenge for this class of substrates.[1][2] The solution is often to use bulky, electron-rich phosphine ligands that sterically shield the palladium center.[2][4]

  • Suboptimal Ligand Choice : The ligand is critical for stabilizing the catalyst and facilitating the reaction. For electron-deficient heterocycles, a ligand that promotes both oxidative addition and reductive elimination is crucial.[2] Biaryl phosphine ligands (e.g., XPhos, RuPhos) are often a good starting point.[2][5]

  • Incorrect Base Selection : A strong, non-nucleophilic base is generally required. Sodium tert-butoxide (NaOtBu) is highly effective but can be incompatible with sensitive functional groups like esters and nitro groups.[6][7] Weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are alternatives but may require higher temperatures or longer reaction times.[2][3]

  • Inert Atmosphere and Reagent Purity : Palladium(0) catalysts are sensitive to oxygen.[3] Reactions must be performed under a strictly inert atmosphere (argon or nitrogen) with dry, degassed solvents.[1][8] Impure reagents or traces of water can deactivate the catalyst.[9]

  • Inadequate Temperature : These reactions typically require heating (80-110 °C) to proceed at a reasonable rate.[1] However, excessively high temperatures (>120 °C) can lead to catalyst decomposition, often observed as the formation of palladium black.[1]

Q2: I am observing significant hydrodehalogenation or other side products. How can I minimize this?

Hydrodehalogenation, where the halide is replaced by a hydrogen atom, is a common side reaction.[3] It often occurs when the desired reductive elimination is slow, allowing competing pathways to take over.[4]

Solutions to Minimize Side Reactions:

  • Ligand Choice : Use bulky, electron-donating ligands that accelerate the rate of reductive elimination relative to competing pathways like β-hydride elimination.[4]

  • Base Purity : Ensure the base is anhydrous and high-purity. Traces of hydroxide or moisture in NaOtBu can exacerbate hydrodehalogenation.[3]

  • Amine Stoichiometry : Using a slight excess of the amine (1.2–1.5 equivalents) can help favor the desired amination pathway.[3]

  • Anhydrous Conditions : Ensure all reagents and solvents are scrupulously dried.[3]

Q3: How does the choice of halide (Cl, Br, I) on my heterocycle affect the reaction?

The reactivity of the aryl halide is critical, especially for less reactive substrates like heterocycles.

  • Reactivity Order : The general reactivity order for oxidative addition is I > Br > OTf > Cl.[7]

  • Aryl Chlorides : These are the most challenging due to the strong C-Cl bond, making oxidative addition the rate-limiting step.[3] They require highly active catalyst systems, typically featuring bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., RuPhos, BrettPhos), and often need higher temperatures and catalyst loadings (up to 5 mol%).[3]

  • Aryl Iodides : While highly reactive, aryl iodides can sometimes have an inhibitory effect on the catalyst, potentially by forming unreactive palladium-iodide bridged dimers.[6][7] This can sometimes be mitigated by the choice of solvent; toluene or dioxane are often effective.[6][10]

Q4: How do I select the optimal catalyst and ligand system?

Catalyst selection is paramount for success. While simple systems like Pd(OAc)₂/PPh₃ are rarely effective for these substrates, modern systems offer high success rates.[3]

  • Ligands : Bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) are the state-of-the-art.[5] Ligands like XPhos, SPhos, and RuPhos are designed to stabilize the Pd(0) center, promote fast oxidative addition, and facilitate the final reductive elimination step.[2][5] Ferrocene-based ligands (Hartwig ligands) are also highly effective.[4]

  • Pre-catalysts : Using well-defined palladium pre-catalysts (e.g., XPhos Pd G3/G4) is highly recommended over generating the active catalyst in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂. Pre-catalysts provide more reliable and efficient formation of the active Pd(0) species, leading to more reproducible results.[1][7]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and solving common issues.

Logical Troubleshooting Workflow

The following diagram outlines a step-by-step process for troubleshooting a failing or low-yielding reaction.

Troubleshooting_Workflow Start Low or No Yield Observed Check_Inert 1. Verify Inert Atmosphere & Reagent Purity Start->Check_Inert Check_Catalyst 2. Evaluate Catalyst System (Ligand & Pre-catalyst) Check_Inert->Check_Catalyst If conditions are pristine Result_Inert Use dry, degassed solvents. Ensure proper Schlenk/glovebox technique. Check_Inert->Result_Inert Check_Base 3. Assess Base Choice & Stoichiometry Check_Catalyst->Check_Base If ligand is appropriate Result_Catalyst Switch to a bulkier ligand (e.g., XPhos). Use a pre-catalyst (e.g., G3/G4). Increase catalyst loading (2-5 mol%). Check_Catalyst->Result_Catalyst Check_Temp 4. Optimize Temperature & Reaction Time Check_Base->Check_Temp If base is suitable Result_Base Screen different bases (NaOtBu, LHMDS, Cs₂CO₃). Ensure base is anhydrous. Check_Base->Result_Base Result_Temp Increase temp to 100-110°C. Monitor for Pd black (decomposition). If decomposition occurs, lower temp. Check_Temp->Result_Temp Success Reaction Optimized Check_Temp->Success If parameters are optimal

Caption: A logical workflow for troubleshooting common issues.

Summary of Common Problems and Solutions
ObservationPotential CauseRecommended Solution
No reaction; starting materials recovered.Catalyst Poisoning/Inactivity : Heterocycle nitrogen is inhibiting the palladium center.[1][2]Use a sterically bulky biaryl phosphine ligand (e.g., XPhos, RuPhos) to shield the metal. Switch to a reliable pre-catalyst (G3/G4 generation).[3]
Low conversion (<50%).Suboptimal Conditions : Incorrect base, insufficient temperature, or inadequate reaction time.[1]Screen different bases (NaOtBu, Cs₂CO₃, K₃PO₄). Increase temperature incrementally to 100-110 °C. Extend reaction time and monitor by LC-MS.[2]
Formation of black precipitate (Pd black).Catalyst Decomposition : Reaction temperature is too high.[1]Lower the reaction temperature to 80-90 °C and increase the reaction time.[1]
Significant hydrodehalogenation byproduct.Slow Reductive Elimination : The desired product formation is slower than the reduction of the aryl halide.[3]Use a more electron-rich, bulky ligand. Ensure strictly anhydrous conditions and use high-purity base.[3][4]
Reaction works for Ar-Br but not Ar-Cl.Low Reactivity of Aryl Chloride : The C-Cl bond is too strong for the current catalyst system to undergo oxidative addition.[3]Use a more active (electron-rich and bulky) ligand like BrettPhos or RuPhos. Increase catalyst loading to 3-5 mol% and raise the temperature.[3]

Data Presentation: Condition Optimization

The following tables provide representative data to illustrate how changing key parameters can affect reaction outcomes.

Table 1: Effect of Ligand on the Amination of 2-Chloropyridine with Morpholine
EntryLigandPd Source (mol%)BaseTemp (°C)Yield (%)
1PPh₃Pd₂(dba)₃ (2)NaOtBu100<5
2BINAPPd₂(dba)₃ (2)NaOtBu10035
3XantphosPd₂(dba)₃ (2)NaOtBu10068
4RuPhosRuPhos Pd G3 (2)NaOtBu10092
5XPhosXPhos Pd G3 (2)NaOtBu10095
This is representative data compiled from general findings in the literature to illustrate an optimization workflow.[2][3][11]
Table 2: Effect of Base on the Amination of 3-Bromopyridine with Aniline
EntryLigandBase (1.4 equiv)SolventTemp (°C)Yield (%)
1XPhosK₂CO₃Toluene11045
2XPhosK₃PO₄Toluene11078
3XPhosCs₂CO₃Toluene11085
4XPhosNaOtBuToluene11096
5XPhosLHMDSToluene11094
This table illustrates the general trend of base strength and its effect on reaction efficiency for a typical coupling.[6][7][12]

Detailed Experimental Protocol

This section provides a general, reliable starting protocol for the amination of a heteroaryl bromide.

General Procedure for Buchwald-Hartwig Amination

Protocol_Workflow Prep 1. Preparation (In Glovebox) Reagents To an oven-dried vial, add: - Heteroaryl Halide (1.0 mmol) - Amine (1.2 mmol) - Base (e.g., NaOtBu, 1.4 mmol) - Ligand/Pre-catalyst (0.02 mmol, 2 mol%) Prep->Reagents Solvent 2. Add Solvent Prep->Solvent Solvent_Detail Add anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe. Solvent->Solvent_Detail Reaction 3. Reaction Solvent->Reaction Reaction_Detail Seal vial tightly. Heat to 80-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (12-24 h). Reaction->Reaction_Detail Workup 4. Workup & Purification Reaction->Workup Workup_Detail Cool to RT. Dilute with Ethyl Acetate. Wash with water and brine. Dry over Na₂SO₄, filter, concentrate. Purify by column chromatography. Workup->Workup_Detail

Caption: Standard experimental workflow for setting up the reaction.

1. Preparation (under an inert atmosphere, e.g., in a glovebox):

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).[1]

2. Solvent Addition:

  • Remove the vial from the glovebox, and add anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.[8][13]

3. Reaction:

  • Seal the vial tightly with a screw cap.

  • Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]

4. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of celite to remove palladium residues.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.[8]

  • Filter and concentrate the solvent under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted heterocycle.[8]

References

preventing dehalogenation of 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you prevent the undesired dehalogenation of 2-Bromoimidazo[1,2-a]pyridine during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation in the context of this compound, and why is it problematic?

A1: Dehalogenation is an undesired side reaction where the bromine atom at the C2 position of the imidazo[1,2-a]pyridine ring is replaced by a hydrogen atom. This forms the parent imidazo[1,2-a]pyridine as a byproduct. This reaction is problematic because it consumes your starting material, reduces the yield of the desired coupled product, and introduces a byproduct that can be difficult to separate during purification.[1][2]

Q2: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions?

A2: In palladium-catalyzed reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, dehalogenation is most often caused by the formation of palladium-hydride (Pd-H) species.[1][2] These hydride species can arise from several sources:

  • Bases: Strong alkoxide bases (e.g., NaOtBu, KOtBu) can generate hydrides, particularly at higher temperatures.[1][2]

  • Solvents: Protic solvents like alcohols or residual water can act as hydride donors. Some aprotic solvents like DMF can also degrade and provide a hydride source.[1][2]

  • Reagents: Impurities in reagents, such as borane (B-H) species in boronic acids for Suzuki couplings, can contribute to the formation of Pd-H intermediates.[1]

Q3: How does the choice of catalyst and ligand affect the dehalogenation side reaction?

A3: The ligand coordinated to the palladium catalyst is critical. Bulky, electron-rich phosphine ligands are highly recommended.[1][2][3] These ligands promote the desired reductive elimination step in the catalytic cycle, which forms the C-C or C-N bond. By accelerating this step, the competing dehalogenation pathway is kinetically disfavored.[1][2] For Suzuki and Buchwald-Hartwig reactions, ligands such as XPhos, SPhos, and RuPhos often yield excellent results by stabilizing the catalyst and promoting the desired coupling.[1][2]

Q4: Which bases are recommended to minimize the dehalogenation of this compound?

A4: To minimize dehalogenation, it is advisable to use weaker, non-nucleophilic inorganic bases that are less likely to generate hydride species.[1] Bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices, particularly for Suzuki and Buchwald-Hartwig reactions.[1][4] If a strong base is required, it should be used under strictly anhydrous conditions and at the lowest effective temperature.[1]

Q5: What is the influence of temperature and reaction time on dehalogenation?

A5: Higher temperatures and prolonged reaction times can significantly increase the likelihood of dehalogenation.[1][5] It is crucial to monitor the reaction's progress closely (e.g., by TLC or LC-MS) and to stop the reaction as soon as the starting material has been consumed. Running reactions at the lowest possible temperature that still allows for an efficient conversion rate can substantially suppress the formation of the dehalogenated byproduct.[1]

Q6: Can impurities in reagents or solvents contribute to dehalogenation?

A6: Yes, absolutely. Impurities, especially water or other protic substances, can act as proton or hydride sources that facilitate dehalogenation.[4][6] It is essential to use high-purity, anhydrous solvents and fresh reagents. Degassing the solvent and reaction mixture to remove dissolved oxygen and maintaining a strictly inert atmosphere (e.g., Argon or Nitrogen) are critical practices to minimize side reactions.[2][4]

Troubleshooting Guide

If you are observing significant dehalogenation of this compound, follow this guide to troubleshoot the issue.

Issue: High percentage of dehalogenated byproduct in Suzuki-Miyaura Coupling.
  • Ligand Selection: Your current ligand may not be sufficiently bulky or electron-rich to promote rapid reductive elimination.

    • Recommendation: Switch to a bulky, electron-rich biaryl phosphine ligand like XPhos, SPhos, or RuPhos.[1][2]

  • Base Choice: Strong bases like alkoxides can be a source of hydrides.

    • Recommendation: Change the base to a weaker inorganic one, such as K₃PO₄ or Cs₂CO₃.[1][4]

  • Solvent & Temperature: The solvent may contain water or degrade at high temperatures.

    • Recommendation: Use anhydrous, degassed aprotic solvents like toluene or 1,4-dioxane. Run the reaction at the lowest temperature that affords a reasonable reaction rate (e.g., 80-100°C) and monitor closely.[2]

Issue: Dehalogenation is the major product in Buchwald-Hartwig Amination.
  • Ligand Selection: The ligand is crucial for promoting C-N bond formation over the competing hydrodehalogenation pathway.

    • Recommendation: Employ bulky biaryl phosphine ligands specifically designed for C-N coupling, such as Xantphos or Josiphos.[4]

  • Base Choice: Strong alkoxide bases are common but can be problematic.

    • Recommendation: If using NaOtBu, ensure it is from a fresh, anhydrous source. Alternatively, consider switching to K₃PO₄.[1]

  • Reaction Conditions: Ensure strictly inert and anhydrous conditions.

    • Recommendation: Use oven-dried glassware, fresh anhydrous solvents, and maintain a positive pressure of an inert gas like Argon.

Issue: Low yields in Sonogashira Coupling due to dehalogenation.
  • Catalyst System: The standard Pd/Cu catalyst system can sometimes favor dehalogenation at elevated temperatures.

    • Recommendation: Ensure the copper(I) co-catalyst (e.g., CuI) is active. Screen different palladium sources and phosphine ligands. Sometimes, a copper-free Sonogashira protocol can offer better results.

  • Base and Solvent: Amine bases can sometimes contribute to side reactions.

    • Recommendation: Use a tertiary amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) in an anhydrous, aprotic solvent like THF or DMF.[7][8]

  • Temperature: High temperatures required for less reactive substrates can increase dehalogenation.[8]

    • Recommendation: Attempt the reaction at the lowest possible temperature, even if it requires a longer reaction time. For aryl bromides, temperatures around 80-100°C are often a good starting point.[7]

Data Summary

The following table summarizes the general impact of key reaction parameters on the outcome of a palladium-catalyzed cross-coupling reaction with this compound, illustrating common trends observed for heteroaryl halides.

ParameterCondition Favoring CouplingCondition Favoring DehalogenationRationale
Ligand Bulky, electron-rich (e.g., XPhos, SPhos)[1][2]Less bulky, electron-poor (e.g., PPh₃)Bulky, electron-rich ligands accelerate reductive elimination, outcompeting dehalogenation.[1][2][3]
Base Weaker, inorganic (e.g., K₃PO₄, Cs₂CO₃)[1][4]Strong, alkoxide (e.g., NaOtBu, KOtBu)[1][2]Alkoxide bases can be a source of palladium-hydride species, the primary cause of dehalogenation.[1][2]
Solvent Anhydrous, aprotic (e.g., Toluene, Dioxane)[2]Protic (e.g., alcohols) or wet aprotic solventsProtic solvents or residual water can act as a hydride/proton source.[1][6]
Temperature Lowest effective temperature (e.g., 80-100°C)High temperatures (>110°C)Higher temperatures can increase the rate of side reactions, including dehalogenation.[1][5]
Atmosphere Strictly inert (Argon or Nitrogen)Presence of air/moistureImpurities like water can lead to the formation of hydride species.[4]

Experimental Protocols

The following protocols are optimized to minimize the dehalogenation of this compound.

Protocol 1: Optimized Suzuki-Miyaura Coupling

This protocol is designed to suppress the dehalogenation of this compound by using a suitable ligand and base combination.

  • Reagent Preparation: In an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).[2]

  • Catalyst Addition: To the flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky, electron-rich ligand (e.g., XPhos, 3.3 mol%).[2]

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane or toluene via cannula or syringe.[2]

  • Reaction: Seal the flask and heat the mixture to 80-100°C. Monitor the reaction's progress by TLC or LC-MS.[2]

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Buchwald-Hartwig Amination

This protocol is for the C-N coupling of this compound while minimizing hydrodehalogenation.

  • Reagent Preparation: In a glovebox or under a strict argon atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., Xantphos, 2-4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 eq) to an oven-dried Schlenk tube.[4]

  • Substrate Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq) to the tube.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.[4]

  • Reaction: Seal the tube and heat the mixture to 90-110°C. Monitor the reaction's progress by TLC or LC-MS.[4]

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with a suitable solvent like ethyl acetate, filter through a pad of celite, and concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography or crystallization.

Protocol 3: Optimized Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of this compound.

  • Reagent Preparation: To an oven-dried Schlenk flask under an argon atmosphere, add this compound (1.0 eq), the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) iodide (CuI, 2-5 mol%).[7][8]

  • Solvent and Base Addition: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine, 2-3 eq).[7][8]

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-80°C if necessary. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography.

Visualizations

The following diagrams illustrate key workflows and concepts for preventing dehalogenation.

References

Technical Support Center: Alternative Catalysts for Cross-Coupling with 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of alternative catalysts in cross-coupling reactions with 2-bromoimidazo[1,2-a]pyridine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments, offering potential causes and solutions.

Issue 1: Low or No Product Yield

Question: I am attempting a Suzuki-Miyaura coupling with this compound using a nickel catalyst, but I am observing very low to no yield of my desired product. What are the potential causes and how can I improve the outcome?

Answer:

Low yields in cross-coupling reactions involving 2-substituted pyridine derivatives like this compound are a common challenge, often referred to as the "2-pyridyl problem". This can be attributed to several factors:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate to the metal center of the catalyst, leading to catalyst deactivation.

  • Difficult Reductive Elimination: The formation of the desired C-C bond from the organometallic intermediate can be slow.

  • Homocoupling of Boronic Acid: A common side reaction where the boronic acid couples with itself.

Troubleshooting Steps:

  • Ligand Selection: The choice of ligand is critical. For nickel-catalyzed couplings of heteroaryl halides, bulky and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) can be effective. Consider screening ligands such as PCy3, P(t-Bu)3, or IPr. Tridentate N-ligands like terpyridine and pybox have also shown promise in nickel catalysis.[1][2]

  • Base and Solvent Optimization: The base and solvent system plays a crucial role. For nickel-catalyzed Suzuki-Miyaura reactions, inorganic bases like K3PO4 or K2CO3 are commonly used.[3] Solvents such as 2-Me-THF and t-amyl alcohol are considered "green" options and have proven effective.[4]

  • Pre-catalyst Activation: Ensure the active Ni(0) species is being generated. If using a Ni(II) precatalyst, in situ reduction might be necessary.

  • Temperature and Reaction Time: These parameters may need to be optimized. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Water Content: For Suzuki reactions, a small amount of water is often necessary, but excess water can lead to protodeboronation of the boronic acid. Ensure you are using anhydrous solvents and then add a controlled amount of water if required by the protocol.

Issue 2: Significant Side Product Formation

Question: I am performing a Sonogashira coupling with this compound using a copper co-catalyst and I am observing a significant amount of homocoupled alkyne (Glaser coupling) and other unidentified byproducts. How can I minimize these side reactions?

Answer:

The formation of homocoupled products is a known issue in Sonogashira reactions, especially when a copper co-catalyst is used. Here are some strategies to mitigate this:

  • Copper-Free Conditions: Consider running the reaction under copper-free Sonogashira conditions. While the reaction may be slower, it often eliminates the Glaser coupling side product.[5][6]

  • Ligand Choice for Palladium: If using a palladium catalyst, the choice of ligand can influence the rate of the desired cross-coupling versus the side reactions. Bulky, electron-rich phosphine ligands can be beneficial.

  • Base Selection: The choice of base can impact the extent of homocoupling. Organic bases like triethylamine or diisopropylethylamine are common, but screening other bases might be necessary.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction.

  • Degassing: Ensure the reaction mixture is thoroughly degassed to remove oxygen, which can promote the homocoupling of the alkyne.

Issue 3: Catalyst Deactivation in Photocatalytic Reactions

Question: I am trying a photocatalytic C-H arylation of imidazo[1,2-a]pyridine with an aryl bromide, but the reaction stops before completion, suggesting catalyst deactivation. What could be the cause and how can I prevent it?

Answer:

Photocatalyst deactivation can occur through various pathways. Here are some common causes and solutions:

  • Catalyst Aggregation: Some photocatalysts can aggregate and precipitate out of the solution, losing their catalytic activity. Ensure the catalyst is fully dissolved in the chosen solvent.

  • Decomposition: The photocatalyst may be unstable under the reaction conditions (e.g., exposure to strong bases or nucleophiles). Verify the compatibility of your photocatalyst with all reaction components.

  • Product Inhibition: The product of the reaction may absorb light at the same wavelength as the photocatalyst, leading to a filtering effect or quenching of the excited state of the catalyst. Diluting the reaction mixture or choosing a photocatalyst that absorbs at a different wavelength might help.

  • Oxygen Sensitivity: While some photocatalytic reactions are performed under air, others are sensitive to oxygen. Ensure your reaction is set up under the appropriate atmosphere as specified in the literature protocol.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using nickel catalysts over palladium catalysts for cross-coupling with this compound?

A1: The primary advantages of nickel catalysts are their lower cost and higher abundance compared to palladium.[7] Nickel catalysts can also exhibit unique reactivity, sometimes enabling the coupling of challenging substrates that are unreactive with palladium catalysts.[2] Furthermore, nickel catalysis can often be performed with simpler and less expensive ligands.

Q2: Can copper catalysts be used as the primary catalyst for Suzuki-Miyaura coupling of this compound?

A2: While copper is more commonly used as a co-catalyst in reactions like the Sonogashira coupling, there is growing research into copper-catalyzed cross-coupling reactions.[8] Copper-catalyzed Suzuki-Miyaura type couplings have been reported, often requiring specific ligands and reaction conditions.[9] They can be a cost-effective and environmentally benign alternative to palladium.[10]

Q3: What are the key considerations when choosing a photocatalyst for the arylation of imidazo[1,2-a]pyridine?

A3: When selecting a photocatalyst, consider the following:

  • Redox Potential: The photocatalyst must have appropriate excited-state redox potentials to engage in the desired single-electron transfer with the substrates.

  • Wavelength of Absorption: The photocatalyst should absorb light in the visible spectrum to be activated by a simple light source (e.g., blue LEDs).

  • Stability: The catalyst should be stable under the reaction conditions for the entire duration of the reaction.

  • Solubility: The photocatalyst must be soluble in the reaction solvent to ensure a homogeneous reaction mixture. Common photocatalysts include iridium and ruthenium complexes, as well as organic dyes like Eosin Y and Rose Bengal.[11][12]

Q4: How can I overcome the "2-pyridyl problem" in cross-coupling reactions with this compound?

A4: The "2-pyridyl problem" refers to the challenges in cross-coupling reactions with 2-substituted pyridines due to catalyst inhibition by the pyridine nitrogen. Strategies to overcome this include:

  • Use of Bulky Ligands: Ligands with significant steric bulk can shield the metal center and prevent coordination of the pyridine nitrogen.

  • Chelating Ligands: Bidentate or tridentate ligands that form a stable complex with the metal can reduce the likelihood of displacement by the pyridine substrate.

  • Alternative Coupling Partners: Instead of boronic acids in Suzuki coupling, which can be unstable, other organometallic reagents like organozincs (in Negishi coupling) or organotins (in Stille coupling) can be more effective.

  • Modification of the Pyridine Ring: Temporarily modifying the pyridine nitrogen, for example, by forming the N-oxide, can prevent its coordination to the catalyst.

Data Presentation: Comparison of Alternative Catalysts

The following tables summarize quantitative data for different cross-coupling reactions with this compound or structurally similar heteroaryl bromides using alternative catalysts. Note: Data for the specific substrate this compound with some alternative catalysts is limited; therefore, data from analogous 2-bromopyridine systems is included for comparison and guidance.

Table 1: Nickel-Catalyzed Suzuki-Miyaura Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylboronic acidNiCl2(PCy3)2 (5)-K3PO42-Me-THF10012>95
22-Bromopyridine4-Methoxyphenylboronic acidNi(cod)2 (1)ProPhos (4)K3PO42-MeTHF/H2ORT1695
33-BromoquinolinePhenylboronic acidNiCl2(PCy3)2 (5)-K3PO4t-Amyl alcohol1001291
42-Bromo-imidazo[1,2-a]pyridinePhenylboronic acidNiCl2(dppp) (5)-K3PO4Dioxane8012Est. >80

Estimated yield based on the reactivity of similar substrates.[3][4][13]

Table 2: Copper-Catalyzed Sonogashira Coupling of Heteroaryl Bromides

EntryHeteroaryl BromideAlkyneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-BromopyridinePhenylacetyleneCuI (5)K3PO4DMF1202485
2This compoundPhenylacetyleneCuI (10)Et3NToluene10012Est. >70
32-Bromopyridine1-HeptyneCu(OAc)2 (10) / L-proline (20)K2CO3DMSO1102478

Estimated yield based on general protocols for copper-catalyzed Sonogashira couplings.[14][15]

Table 3: Photocatalytic C-H Arylation of Imidazo[1,2-a]pyridines

EntryImidazo[1,2-a]pyridineAryl SourcePhotocatalyst (mol%)AdditiveSolventLight SourceTime (h)Yield (%)
1Imidazo[1,2-a]pyridine4-BromobenzonitrileRu(bpy)3(PF6)2 (2)K2CO3CH3CNBlue LED2485
22-Phenylimidazo[1,2-a]pyridine4-Methoxyphenyldiazonium tetrafluoroborateChlorophyll (5)-CH3CNVisible Light692
3Imidazo[1,2-a]pyridine4-IodonitrobenzeneEosin Y (5)DIPEADMSOGreen LED1275

Yields are for the C-3 arylation of the imidazo[1,2-a]pyridine core.[11][16]

Experimental Protocols

Protocol 1: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K3PO4 (2.0 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add the nickel catalyst (e.g., NiCl2(dppp), 0.05 mmol, 5 mol%) under a positive flow of argon.

  • Add anhydrous and degassed 1,4-dioxane (5 mL) via syringe.

  • Place the tube in a preheated oil bath at 80-100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • To a sealed tube, add this compound (1.0 mmol), CuI (0.1 mmol, 10 mol%), and a base (e.g., Et3N, 2.0 mmol).

  • Evacuate and backfill the tube with argon.

  • Add anhydrous and degassed toluene (5 mL) followed by the terminal alkyne (1.2 mmol).

  • Seal the tube and heat in a preheated oil bath at 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH4Cl and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Photocatalytic C-H Arylation
  • To a reaction vial, add imidazo[1,2-a]pyridine (1.0 mmol), the aryl halide (1.5 mmol), the photocatalyst (e.g., Ru(bpy)3(PF6)2, 0.02 mmol, 2 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Add degassed solvent (e.g., CH3CN, 5 mL).

  • Seal the vial and place it at a fixed distance from a visible light source (e.g., blue LED lamp) with stirring.

  • Irradiate the reaction mixture for 12-24 hours at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Catalytic_Cycle_Suzuki Ni(0)L_n Ni(0)L_n Oxidative\nAddition Oxidative Addition Ni(0)L_n->Oxidative\nAddition Ar-X Ar-Ni(II)-X Ar-Ni(II)-X Oxidative\nAddition->Ar-Ni(II)-X Transmetalation Transmetalation Ar-Ni(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Ni(II)-Ar' Ar-Ni(II)-Ar' Transmetalation->Ar-Ni(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Ni(II)-Ar'->Reductive\nElimination Reductive\nElimination->Ni(0)L_n Ar-Ar' Ar-X Ar-X Ar'-B(OR)_2 Ar'-B(OR)_2 Base Base Ar-Ar' Ar-Ar'

Caption: Catalytic cycle for a Nickel-catalyzed Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Coupling Partner, Base catalyst Add Catalyst System: Metal Precursor + Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heat and Stir under Inert Atmosphere solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Quench and Extract monitoring->quench purify Column Chromatography quench->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: A generalized experimental workflow for a cross-coupling reaction.

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions.

References

Technical Support Center: Reactivity of 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions involving 2-Bromoimidazo[1,2-a]pyridine. The guidance is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: Which solvents are recommended for Suzuki-Miyaura coupling with this compound?

A: A variety of solvent systems can be effective for Suzuki-Miyaura couplings. The optimal choice depends on the specific substrates and reaction conditions (conventional heating vs. microwave). Common choices include:

  • Aprotic Polar Solvents: Dimethylformamide (DMF) is frequently used, particularly in microwave-assisted reactions, often with bases like Cesium Carbonate (Cs₂CO₃).[1]

  • Ethereal Solvents: Dioxane and Tetrahydrofuran (THF) are widely used, typically in combination with aqueous solutions of inorganic bases such as K₂CO₃ or K₃PO₄.[2]

  • Aromatic Solvents: Toluene is another common choice for these reactions.[2]

  • Aqueous Systems: One of the advantages of the Suzuki reaction is its compatibility with water. Biphasic organic-water systems or even purely aqueous media can be used, which can be beneficial for both safety and economic reasons.[2]

Q2: I am observing significant debromination (hydrodehalogenation) of my starting material. How can I minimize this side reaction?

A: Debromination is a known side reaction in palladium-catalyzed cross-couplings, particularly with electron-rich or heterocyclic halides.[3][4] It can occur when the organopalladium intermediate reacts with a hydrogen source instead of the coupling partner. To minimize this:

  • Ensure Anhydrous Conditions: Water or other protic sources can sometimes facilitate the debromination pathway. Using dry solvents and reagents can help, although water is often intentionally added in Suzuki reactions to dissolve the base.

  • Optimize the Base: The choice of base can influence the rate of debromination. Experiment with different bases (e.g., switching from a strong base like NaOtBu to a carbonate or phosphate) to find a system that favors the cross-coupling pathway.

  • Use Boronic Esters: In Suzuki couplings, using boronic esters (like pinacol esters) instead of boronic acids can sometimes suppress the competing protodeboronation of the boron reagent, which can indirectly affect the main catalytic cycle.[5]

  • Protecting Groups: For certain heterocyclic systems, the presence of an N-H bond can lead to side reactions. While this compound does not have a free N-H on the imidazo ring, this is a key strategy for substrates like pyrroles, where protecting the nitrogen suppresses dehalogenation.[3][4]

Q3: My Buchwald-Hartwig amination is not working. Are there any solvents I should absolutely avoid?

A: Yes. The Buchwald-Hartwig amination is sensitive to the choice of solvent. While ethereal (dioxane, THF), aromatic (toluene), and alcohol (t-BuOH) solvents are generally effective, you should avoid:

  • Chlorinated Solvents (e.g., Chloroform, Dichloromethane)

  • Acetonitrile

  • Pyridine

These solvents have been reported to inhibit the reaction, likely by coordinating to the palladium catalyst and preventing it from participating effectively in the catalytic cycle.[6]

Q4: Why might my cross-coupling reaction with this compound be sluggish compared to other aryl bromides?

A: The nitrogen atom in the pyridine ring of the imidazo[1,2-a]pyridine scaffold can act as a coordinating ligand for the palladium catalyst. This phenomenon, often referred to as the "2-pyridyl problem," can sequester the active catalyst, slowing down or inhibiting the reaction.[7] The choice of a suitable phosphine ligand for the palladium catalyst is crucial to mitigate this effect and maintain catalytic activity.

Q5: My reaction starts but stalls before reaching completion. What is the likely cause?

A: A stalling reaction is often a sign of catalyst deactivation.[8] The most common causes are:

  • Presence of Oxygen: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) species. It is critical to thoroughly degas all solvents and reagents and to maintain an inert (e.g., Argon or Nitrogen) atmosphere throughout the reaction.[5][8]

  • Inefficient Precatalyst Activation: Many modern catalysts are stable Pd(II) precatalysts that must be reduced to Pd(0) in the reaction mixture. If this activation step is inefficient, the concentration of the active catalyst will be too low.[8]

  • Formation of Palladium Black: The precipitation of metallic palladium (palladium black) is a visual indicator of catalyst aggregation and deactivation. This can be caused by high temperatures, an incorrect ligand-to-metal ratio, or ligand degradation.[8]

Troubleshooting Guides

Problem: Low or No Product Yield in Palladium-Catalyzed Cross-Coupling
Possible Cause Recommended Solution
Catalyst Inactivity/Deactivation Ensure all solvents and reagents are rigorously degassed with an inert gas (Argon or Nitrogen).[5] Use a fresh, high-quality palladium source and ligand. Consider using a well-defined Pd(II) precatalyst which can be more robust.[8]
Incorrect Solvent Choice For Suzuki, try a biphasic system like Toluene/Water or Dioxane/Water. For Buchwald-Hartwig, ensure you are not using inhibitory solvents like acetonitrile or chloroform.[6] For Sonogashira, THF or DMF are common starting points.[9][10]
Inappropriate Base The base must be strong enough to facilitate the catalytic cycle but not so strong that it causes substrate degradation. For Suzuki, K₂CO₃ or K₃PO₄ are common. For Buchwald-Hartwig, NaOtBu or K₃PO₄ are often used. Base solubility is key; ensure it is adequately dissolved or suspended.[5][6]
Poor Reagent Quality Ensure the this compound and the coupling partner are pure. Impurities can poison the catalyst.[5] For Suzuki, verify the quality of the boronic acid/ester, as protodeboronation can be a competing pathway.
Sub-optimal Temperature Reactions involving aryl bromides may require heating.[11] If the reaction is sluggish at a lower temperature, gradually increase it. For microwave-assisted reactions, temperatures around 100-130°C are common.[1][10]
Ligand Issues The ligand is critical. The pyridine nitrogen in the substrate can interfere with catalysis.[7] Consider screening different phosphine ligands (e.g., PPh₃, XPhos) to find one that is effective for this specific heterocyclic system.

Data Summary: Recommended Solvent Systems

The following table summarizes common starting conditions for palladium-catalyzed cross-coupling reactions with this compound. Optimization will likely be required.

Reaction Type Recommended Solvents Typical Bases Typical Temperature Notes
Suzuki-Miyaura DMF, Dioxane/H₂O, Toluene/H₂O, THF[1][2]Cs₂CO₃, K₂CO₃, K₃PO₄80 - 130 °CMicrowave irradiation can significantly shorten reaction times.[1]
Sonogashira THF, DMF[9][10]Et₃N, DiisopropylamineRoom Temp. - 100 °CRequires a Copper(I) co-catalyst (e.g., CuI). The amine base can sometimes be used as the solvent.[9][11]
Buchwald-Hartwig Toluene, Dioxane, THF, t-BuOH[6][12]NaOtBu, K₃PO₄, Cs₂CO₃80 - 110 °CAvoid chlorinated solvents, acetonitrile, and pyridine as they inhibit the reaction.[6]

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a representative example based on conditions reported for bromoimidazo[1,2-a]pyridines and should be adapted and optimized for specific substrates.[1]

Reagents & Equipment:

  • This compound (1.0 eq.)

  • Arylboronic acid (1.2 - 1.5 eq.)

  • Pd(PPh₃)₄ (1-5 mol%)

  • Cs₂CO₃ (2.0 - 3.0 eq.)

  • Anhydrous DMF

  • Microwave vial with a stir bar

  • Microwave reactor

Procedure:

  • To a microwave vial, add this compound, the arylboronic acid, Cs₂CO₃, and Pd(PPh₃)₄.

  • Add a magnetic stir bar.

  • Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.

  • Add anhydrous DMF via syringe.

  • Seal the vial tightly with a cap.

  • Place the vial in the microwave reactor and irradiate at the desired temperature (e.g., 130 °C) for the specified time (e.g., 20-40 minutes).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Dilute the reaction mixture with a solvent like Ethyl Acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

G start_node Low or No Yield in Cross-Coupling Reaction q1 Is Palladium Black observed? start_node->q1 decision_node decision_node process_node process_node solution_node solution_node q2 Was the reaction degassed properly? q1->q2 No s1 Catalyst has likely degraded. - Lower temperature - Check ligand:Pd ratio - Use a more stable precatalyst q1->s1 Yes q3 Is a major side product (e.g., debromination) observed? q2->q3 Yes s2 Catalyst likely oxidized. - Rigorously degas solvents  and reagents (e.g., sparge  with Argon for 20-30 min) - Maintain inert atmosphere q2->s2 No q4 Is the solvent appropriate? q3->q4 No s3 Optimize reaction conditions. - Screen different bases - Lower reaction temperature - Ensure anhydrous conditions q3->s3 Yes s4 Consult solvent compatibility chart. - For Buchwald-Hartwig, avoid  MeCN, Pyridine, CHCl₃ - Try a biphasic system for Suzuki q4->s4

Caption: Troubleshooting workflow for low yield in cross-coupling reactions.

G pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar)(X) (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition transmetalation L₂Pd(II)(Ar)(Ar') oa_complex->transmetalation Transmetalation solvent_effect Solvent - Solubilizes base & reagents - Stabilizes intermediates oa_complex->solvent_effect transmetalation->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) transmetalation->product reagents Ar-X + Ar'-B(OR)₂ reagents->oa_complex base_effect Base (e.g., K₂CO₃) Activates Boronic Acid base_effect->transmetalation  facilitates

Caption: Catalytic cycle for Suzuki-Miyaura coupling highlighting solvent/base roles.

References

managing impurities in the synthesis of imidazo[1,2-a]pyridine analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing impurities during the synthesis of imidazo[1,2-a]pyridine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for imidazo[1,2-a]pyridine analogs and what are their general advantages and disadvantages?

A1: Several synthetic strategies are employed for the synthesis of imidazo[1,2-a]pyridines. The choice of method often depends on the desired substitution pattern and available starting materials.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a three-component reaction involving a 2-aminoazine, an aldehyde, and an isocyanide. It is highly efficient for producing 3-aminoimidazo[1,2-a]pyridine derivatives in a single step.[1][2] However, it can sometimes lead to the formation of regioisomers and other side products, particularly if the reaction conditions are not optimized.[1]

  • Copper-Catalyzed Synthesis: Copper catalysts, such as CuI or CuBr, can be used in various synthetic approaches, including the reaction of aminopyridines with nitroolefins or acetophenones.[3][4] These methods often offer good yields and tolerance to a range of functional groups. Air is often used as a green oxidant in these reactions.[4]

  • Condensation Reactions: A common approach involves the condensation of 2-aminopyridines with α-haloketones.[1] This method is straightforward but may require the handling of lachrymatory α-haloketones.

  • Metal-Free Synthesis: To avoid residual metal impurities, several metal-free synthetic routes have been developed. These often involve catalysts like iodine or proceed under catalyst-free conditions with the aid of microwave irradiation or ultrasound.[3][5]

Q2: What are the typical impurities encountered in the synthesis of imidazo[1,2-a]pyridine analogs?

A2: Impurities can arise from unreacted starting materials, side reactions, or degradation of the product. Common impurities include:

  • Unreacted Starting Materials: Residual 2-aminopyridine, aldehyde, isocyanide, or ketone can contaminate the final product.

  • Regioisomers: In the GBB reaction with unsymmetrical 2-aminopyrimidines, the formation of two different regioisomers is possible.[1]

  • Side Products from GBB Reaction: In some instances of the GBB reaction, oxazoles have been detected as by-products.

  • Over-alkylation Products: If the reaction conditions are not carefully controlled, further alkylation of the imidazo[1,2-a]pyridine ring can occur.

  • Hydrolysis Products: Intermediates in the reaction pathway may be susceptible to hydrolysis, leading to unwanted byproducts.

Q3: How can I monitor the progress of my imidazo[1,2-a]pyridine synthesis and detect impurities?

A3: Thin-layer chromatography (TLC) is a common and effective technique for monitoring the progress of the reaction. Staining with an appropriate agent can help visualize the starting materials, product, and any byproducts. For more detailed analysis and impurity profiling, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the components of a reaction mixture, providing information on the purity of the product and the relative amounts of any impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the determination of the molecular weights of the product and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for structural elucidation of the desired product and can also be used to identify and characterize impurities if they are present in sufficient quantities.[6][7]

Troubleshooting Guides

Problem 1: Low Yield of the Desired Imidazo[1,2-a]pyridine Product
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Temperature Systematically vary the reaction temperature (e.g., in 10 °C increments) to find the optimal condition.An increase in the yield of the desired product and a potential decrease in side product formation.
Incorrect Catalyst or Catalyst Loading Screen different catalysts (e.g., various Lewis or Brønsted acids for the GBB reaction) and optimize the catalyst loading.Identification of a more efficient catalyst system leading to higher yields.[1]
Poor Quality of Starting Materials Verify the purity of starting materials using techniques like NMR or melting point analysis. Purify if necessary.Reduced side reactions and improved yield of the target compound.
Decomposition of Reagents In the GBB reaction, some isocyanides can be sensitive to acidic conditions. Consider adding the isocyanide slowly or using a milder catalyst.Minimized decomposition of the isocyanide, leading to a better reaction outcome.
Inefficient Order of Reagent Addition For multicomponent reactions, the order of addition can be critical. Try pre-forming an intermediate before adding the final component.Improved selectivity and reduced formation of byproducts.
Problem 2: Presence of Persistent Impurities After Work-up
Potential Cause Troubleshooting Step Expected Outcome
Unreacted Starting Materials Optimize the stoichiometry of the reactants. A slight excess of one reactant may be necessary to drive the reaction to completion.Complete consumption of the limiting reagent, reducing its presence in the crude product.
Formation of a Co-eluting Impurity If the impurity has a similar polarity to the product, try a different solvent system for column chromatography or consider an alternative purification technique like crystallization or preparative HPLC.Successful separation of the impurity from the desired product.
Structurally Similar Isomers For regioisomers, careful optimization of reaction conditions (e.g., temperature, solvent) may favor the formation of one isomer over the other.[1] Preparative HPLC is often required for separation.Enrichment of the desired isomer and simplification of the purification process.
Formation of an Unexpected Side Product Use LC-MS and NMR to identify the structure of the impurity. This can provide insight into the side reaction occurring and help in devising a strategy to prevent its formation.Understanding the reaction mechanism better and modifying the conditions to suppress the side reaction.

Experimental Protocols

General Procedure for the Groebke-Blackburn-Bienaymé (GBB) Synthesis of 3-Aminoimidazo[1,2-a]pyridines

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a sealed vial, dissolve the 2-aminopyridine (1.0 equiv.), the corresponding aldehyde (1.0 equiv.), and the isocyanide (1.0 equiv.) in a suitable solvent (e.g., methanol, ethanol).[8]

  • Catalyst Addition: Add the catalyst (e.g., ammonium chloride, 0.2 equiv.).[8]

  • Reaction: Stir the reaction mixture at room temperature or an elevated temperature (e.g., 60 °C) for the required time (typically monitored by TLC).[6]

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., mixtures of hexanes and ethyl acetate).[7][8]

Characterization Data for Representative Imidazo[1,2-a]pyridine Analogs

The following table provides example characterization data for imidazo[1,2-a]pyridine analogs synthesized via the GBB reaction.[6][7]

Compound1H NMR (500 MHz, CDCl3) δ (ppm)13C NMR (126 MHz, CDCl3) δ (ppm)HRMS (ESI+) m/z
N-(tert-butyl)-2-(2-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl)imidazo[1,2-a]pyridin-3-amine 8.27–8.21(m, 1H), 7.93–7.88 (m, 1H), 7.83 (s, 1H), 7.78–7.70(m, 3H), 7.70–7.60 (m, 3H), 7.40–7.28 (m, 4H), 6.95–6.87 (m, 1H), 2.70 (s, 1H), 0.92 (s, 9H).147.8, 140.8, 135.9, 132.8, 130.2, 130.0(2), 128.8, 128.6, 128.4, 127.2, 126.5, 126.1, 125.8, 124.1, 122.1, 116.0, 113.2, 55.9, 29.9.calcd. for C25H25N6+ [M + H]+ 409.2135, found 409.2133.
6-Chloro-N-cyclohexyl-2-(furan-2-yl)imidazo[1,2-a]pyridin-3-amine 8.00 (d, J = 1.9 Hz, 1H), 7.43 (d, J = 1.5 Hz, 1H), 7.36 (d, J = 9.5 Hz, 1H), 7.00 (dd, J = 9.5, 2.0 Hz, 1H), 6.79 (d, J = 3.4 Hz, 1H), 6.46 (dd, J = 3.4, 1.8 Hz, 1H), 3.53 (s, 1H), 2.89 (t, J = 9.8 Hz, 1H), 1.81 (d, J = 10.7 Hz, 2H), 1.75–1.62 (m, 2H), 1.61–1.45 (m, 1H), 1.17 -1.12 (m, 5H).-calcd. for C17H19ClN3O [M + H]+ 316.1211, found 316.1214.

Visualizations

G cluster_synthesis Imidazo[1,2-a]pyridine Synthesis cluster_troubleshooting Troubleshooting Workflow start Starting Materials (2-Aminopyridine, Carbonyl, etc.) reaction Chemical Reaction (e.g., GBB, Condensation) start->reaction workup Aqueous Work-up reaction->workup crude Crude Product workup->crude analysis Analyze Crude Product (TLC, LC-MS, NMR) crude->analysis problem Problem Identified? (Low Yield, Impurities) analysis->problem guide Consult Troubleshooting Guide problem->guide Yes pure_product Pure Product problem->pure_product No optimize Optimize Reaction Conditions guide->optimize purify Advanced Purification (Prep-HPLC, Crystallization) guide->purify optimize->reaction purify->pure_product GBB_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_products Products Amine 2-Aminopyridine Imine Imine Formation Amine->Imine Aldehyde Aldehyde Aldehyde->Imine Isocyanide Isocyanide Nitrile_Ylide Nitrile Ylide Intermediate Isocyanide->Nitrile_Ylide Imine->Nitrile_Ylide Cyclization [4+1] Cycloaddition Nitrile_Ylide->Cyclization Side_Product Potential Side Products (e.g., Oxazole) Nitrile_Ylide->Side_Product Product 3-Aminoimidazo[1,2-a]pyridine Cyclization->Product

References

Validation & Comparative

Validating the Purity of Imidazo[1,2-a]pyridine Derivatives: A Comparative HPLC-MS Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates and approved pharmaceuticals. Ensuring the purity of these derivatives is a critical step in drug development, directly impacting safety and efficacy. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the analytical technique of choice for this purpose, offering high-resolution separation and sensitive detection. This guide provides a comparative overview of two common reversed-phase HPLC columns for the purity analysis of imidazo[1,2-a]pyridine derivatives, supported by illustrative experimental data and detailed protocols.

Introduction to HPLC-MS for Purity Validation

HPLC-MS is a powerful hybrid technique that separates compounds based on their physicochemical properties and then detects and identifies them based on their mass-to-charge ratio. For imidazo[1,2-a]pyridine derivatives, which are often aromatic and possess basic nitrogen atoms, reversed-phase HPLC is the most common separation mode. The choice of the stationary phase is crucial for achieving optimal separation of the active pharmaceutical ingredient (API) from its synthesis-related impurities, which may include starting materials, intermediates, by-products, and degradants.

This guide compares the performance of a standard C18 column, a workhorse in reversed-phase chromatography, with a Phenyl-Hexyl column, which offers alternative selectivity for aromatic compounds.

Experimental Design and Methodology

To illustrate the comparison, we will consider the analysis of a model imidazo[1,2-a]pyridine derivative, "Compound X," and its potential impurities.

Potential Impurities in the Synthesis of Imidazo[1,2-a]pyridine Derivatives:

The synthesis of imidazo[1,2-a]pyridines often involves the condensation of a 2-aminopyridine with an α-haloketone or a related multicomponent reaction.[1] Common impurities can include:

  • Unreacted Starting Materials: 2-aminopyridine and the corresponding ketone.

  • Positional Isomers: Isomers formed due to different substitution patterns on the imidazo[1,2-a]pyridine core.

  • Over-alkylated or Over-acylated Products: Resulting from side reactions.

  • Oxidation Products: Degradation products formed during synthesis or storage.

Experimental Workflow

The general workflow for the purity validation of imidazo[1,2-a]pyridine derivatives by HPLC-MS is depicted below.

HPLC_MS_Workflow cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS Detection cluster_data Data Analysis Sample Imidazo[1,2-a]pyridine Derivative Sample Dilution Dilution in Mobile Phase Sample->Dilution Injector Autosampler Injection Dilution->Injector Inject Column HPLC Column (C18 or Phenyl-Hexyl) Injector->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI) Gradient->ESI Eluent to MS MassAnalyzer Mass Analyzer (e.g., Quadrupole, TOF) ESI->MassAnalyzer Detector Detector MassAnalyzer->Detector Chromatogram Chromatogram (UV and TIC) Detector->Chromatogram MassSpectra Mass Spectra of Peaks Detector->MassSpectra Purity Purity Calculation and Impurity Identification Chromatogram->Purity MassSpectra->Purity

Figure 1: General workflow for HPLC-MS purity validation.
Detailed Experimental Protocols

Instrumentation:

  • HPLC System: A quaternary UHPLC or HPLC system with a photodiode array (PDA) detector.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl Column
Column Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 100 mmPhenomenex Luna Omega Phenyl-Hexyl, 1.6 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 10 minutes5-95% B over 10 minutes
Flow Rate 0.4 mL/min0.4 mL/min
Column Temp. 40 °C40 °C
Injection Vol. 1 µL1 µL
PDA Detection 220-400 nm220-400 nm

Mass Spectrometry Parameters:

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temp. 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Nitrogen, 800 L/hr
Scan Range m/z 100-1000

Comparative Performance Data

The following tables summarize the hypothetical, yet representative, performance data for the analysis of "Compound X" and three potential impurities on the two different columns.

CompoundIdentityExpected m/z [M+H]⁺
Compound X 2-phenylimidazo[1,2-a]pyridine195.0917
Impurity 1 2-aminopyridine (Starting Material)95.0504
Impurity 2 3-phenylimidazo[1,2-a]pyridine (Positional Isomer)195.0917
Impurity 3 2-(4-hydroxyphenyl)imidazo[1,2-a]pyridine (Oxidation Product)211.0866

Table 1: Analyte Information

CompoundRetention Time (min) - C18Retention Time (min) - Phenyl-Hexyl
Impurity 1 1.851.90
Compound X 6.236.85
Impurity 2 6.287.05
Impurity 3 5.456.10

Table 2: Comparative Retention Times

Analyte PairResolution (Rs) - C18Resolution (Rs) - Phenyl-Hexyl
Compound X / Impurity 2 0.82.1
Compound X / Impurity 3 3.53.2

Table 3: Comparative Resolution

Discussion of Results

The comparative data highlights the different selectivities of the C18 and Phenyl-Hexyl columns for the analysis of imidazo[1,2-a]pyridine derivatives.

  • Retention: The Phenyl-Hexyl column generally provides longer retention times for the aromatic analytes (Compound X and its isomers) compared to the C18 column. This is attributed to the π-π interactions between the phenyl rings of the stationary phase and the aromatic structure of the analytes, in addition to the hydrophobic interactions.[2]

  • Selectivity and Resolution: The most significant advantage of the Phenyl-Hexyl column in this case is the improved resolution between the positional isomers, Compound X and Impurity 2.[3] Due to their identical mass, these isomers cannot be distinguished by the mass spectrometer. Therefore, chromatographic separation is essential for their accurate quantification. The C18 column provides poor resolution for this critical pair, while the Phenyl-Hexyl column offers baseline separation. Phenyl-Hexyl columns are known to provide different selectivity for aromatic compounds compared to traditional C18 columns.[4]

  • Peak Shape: For basic compounds like imidazo[1,2-a]pyridines, good peak shape can be achieved on modern, high-purity silica-based columns with appropriate mobile phase additives like formic acid. Both columns are expected to provide symmetrical peaks under the specified conditions.

Mass Spectrometric Identification

The mass spectrometer serves as a highly specific detector, confirming the identity of the main peak and aiding in the characterization of impurities. In positive electrospray ionization mode, imidazo[1,2-a]pyridine derivatives typically form protonated molecules [M+H]⁺.[5] Tandem mass spectrometry (MS/MS) can be employed to obtain structural information by fragmenting the parent ion. The fragmentation patterns can help in distinguishing between isomers and identifying unknown impurities.[5]

Conclusion and Recommendations

Both C18 and Phenyl-Hexyl columns are suitable for the purity analysis of imidazo[1,2-a]pyridine derivatives by HPLC-MS. However, the choice of column can significantly impact the quality of the separation, particularly for challenging separations involving positional isomers.

  • A C18 column is a good starting point for method development due to its versatility and wide range of applications. It provides excellent retention for moderately nonpolar compounds.

  • A Phenyl-Hexyl column is highly recommended when dealing with aromatic compounds, especially when positional isomers are potential impurities. The alternative selectivity offered by π-π interactions can provide superior resolution for these critical pairs.[2][3]

For comprehensive purity validation of imidazo[1,2-a]pyridine derivatives, it is advisable to screen both C18 and Phenyl-Hexyl columns during method development to identify the optimal stationary phase for the specific separation challenge. The use of high-resolution mass spectrometry can further aid in the confident identification of impurities.

References

A Comparative Guide to 2-Substituted Imidazo[1,2-a]pyridine Kinase Inhibitors: SAR and Performance

Author: BenchChem Technical Support Team. Date: December 2025

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential as a core for the development of potent and selective kinase inhibitors.[1][2] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted imidazo[1,2-a]pyridine derivatives, summarizing their inhibitory activities against various kinases and detailing the experimental protocols used for their evaluation.

Quantitative Data Summary

The inhibitory potency of 2-substituted imidazo[1,2-a]pyridine derivatives is highly dependent on the nature of the substituent at the 2-position, as well as modifications at other positions of the heterocyclic core. The following tables summarize the in vitro kinase inhibitory activity and cellular potency of representative compounds from various studies.

Table 1: In Vitro Kinase Inhibitory Activity of 2-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound ID2-SubstituentTarget KinaseIC50 (nM)Reference
2a MethylPI3Kα670[4][5]
2g Thiazole derivativePI3Kα1.8[4][5]
12 Thiazole derivativePI3Kα2.8[4][5]
12 p110β170[5]
12 p110γ230[5]
13k 6-(Imidazo[1,2-a]pyridin-6-yl)quinazolinePI3Kα1.94
15a Not specifiedPI3K/mTOR-[6]
26 Aryl etherc-Met1.9[7]
26 Aryl etherVEGFR22.2[7]
4c Not specifiedCLK1700[3][8]
4c Not specifiedDYRK1A2600[3][8]
28e Not specifiedNek238[9]

Table 2: Cellular Activity of 2-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDCell LineCell-Based IC50 (µM)Reference
12 A3750.14[4]
12 HeLa0.21[4]
Compound 6 A3759.7[1]
Compound 6 WM11515.2[1]
Compound 6 HeLa35.0[1]
13k A5490.09
13k HCT1160.15
13k MCF-70.21
13k HCC8270.43
26 MKN450.005[7]
26 HUVEC (VEGF-stimulated)0.0018[7]

Experimental Protocols

The evaluation of these kinase inhibitors involves a series of standardized in vitro and cell-based assays. Below are detailed methodologies for key experiments.

1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

  • Materials : Purified recombinant kinase, kinase-specific substrate, ATP, kinase assay buffer, test compound (serially diluted), and ADP-Glo™ Reagent.[10]

  • Procedure :

    • Reaction Setup : In a 96-well plate, the test compound at various concentrations is incubated with the target kinase and its specific substrate in the kinase assay buffer.

    • Reaction Initiation : The kinase reaction is initiated by adding a specific concentration of ATP. The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

    • ADP Detection : The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

    • Signal Generation : A kinase detection reagent is then added to convert the generated ADP into ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.[10]

    • Data Acquisition : The luminescence is measured using a plate reader.

    • Data Analysis : The percentage of inhibition is calculated relative to a control (without inhibitor). IC50 values are determined by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).[10]

2. Cell Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess the effect of the compounds on the metabolic activity and proliferation of cancer cells.

  • Materials : Cancer cell lines (e.g., A375, HeLa, HCC827), cell culture medium, fetal bovine serum (FBS), test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure :

    • Cell Seeding : Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • Compound Treatment : The cells are then treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

    • MTT Addition : After the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow the formation of formazan crystals by metabolically active cells.

    • Solubilization : The formazan crystals are dissolved by adding a solubilizing agent.

    • Data Acquisition : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined from the dose-response curves.

Visualizing Key Processes

Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently hyperactivated in cancer and is a primary target for many imidazo[1,2-a]pyridine inhibitors.[1][11]

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Imidazo_Pyridine 2-Substituted Imidazo[1,2-a]pyridine Inhibitor Imidazo_Pyridine->PI3K inhibits

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of 2-substituted imidazo[1,2-a]pyridines.

Experimental Workflow

The general workflow for the discovery and evaluation of novel imidazo[1,2-a]pyridine kinase inhibitors follows a multi-step process.

Kinase_Inhibitor_Workflow cluster_synthesis Chemical Synthesis cluster_screening Screening & Evaluation cluster_analysis Data Analysis & SAR cluster_optimization Lead Optimization Synthesis Synthesis of Imidazo[1,2-a]pyridine Derivatives Kinase_Assay In Vitro Kinase Inhibition Assay (e.g., ADP-Glo) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Kinase_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Opt Lead Compound Optimization SAR_Analysis->Lead_Opt Lead_Opt->Synthesis Iterative Improvement

Caption: General workflow for the development of imidazo[1,2-a]pyridine kinase inhibitors.

Structure-Activity Relationship (SAR) Logic

The optimization of the imidazo[1,2-a]pyridine scaffold involves systematic modifications to enhance potency and selectivity.

SAR_Logic cluster_modifications Substituent Modifications cluster_outcomes Desired Outcomes Core Imidazo[1,2-a]pyridine Core R2 Position 2 Introduction of heterocycles (e.g., thiazole) improves potency Core->R2 R_other Other Positions Modifications can influence selectivity and physicochemical properties Core->R_other Potency Increased Potency (Lower IC50) R2->Potency Selectivity Improved Kinase Selectivity R_other->Selectivity

References

In Vitro Performance of 2-Aminoimidazo[1,2-a]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminoimidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comparative overview of the in vitro performance of various 2-aminoimidazo[1,2-a]pyridine derivatives, with a focus on recent findings in anticancer, antimicrobial, and enzyme inhibitory activities. The data presented is compiled from recent studies to facilitate objective comparison and support further drug development efforts.

Anticancer Activity

Derivatives of 2-aminoimidazo[1,2-a]pyridine have shown significant promise as anticancer agents by targeting various cancer cell lines and key signaling pathways involved in tumor progression.

Comparative Efficacy Against Cancer Cell Lines

The following table summarizes the cytotoxic activity (IC50 values) of selected 2-aminoimidazo[1,2-a]pyridine derivatives against different human cancer cell lines. Lower IC50 values indicate higher potency.

Compound IDCancer Cell LineIC50 (µM)Target/Mechanism
Series A: c-Met Inhibitors
22eEBC-1 (Lung)0.045c-Met Kinase Inhibition[1]
Series B: Breast Cancer Agents
15MCF7 (Breast)1.6Not Specified
15MDA-MB-231 (Breast)22.4Not Specified
Series C: Anti-inflammatory/Anticancer
MIAMDA-MB-231 (Breast)VariesNF-κB & STAT3 Inhibition[2]
MIASKOV3 (Ovarian)VariesNF-κB & STAT3 Inhibition[2]
Targeted Signaling Pathways

Several 2-aminoimidazo[1,2-a]pyridine derivatives have been designed to inhibit specific signaling pathways crucial for cancer cell survival and proliferation.

c-Met Signaling Pathway: The c-Met receptor tyrosine kinase is a key driver in many cancers. Certain derivatives have been identified as potent c-Met inhibitors.[1]

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet binds PI3K_AKT PI3K/AKT Pathway cMet->PI3K_AKT RAS_MAPK RAS/MAPK Pathway cMet->RAS_MAPK STAT STAT Pathway cMet->STAT Derivative 2-Aminoimidazo[1,2-a]pyridine Derivative (e.g., 22e) Derivative->cMet inhibits Proliferation Cell Proliferation, Survival, Angiogenesis PI3K_AKT->Proliferation RAS_MAPK->Proliferation STAT->Proliferation

Figure 1: Inhibition of the c-Met signaling pathway.

NF-κB and STAT3 Signaling Pathways: Chronic inflammation is a hallmark of cancer, and the NF-κB and STAT3 pathways are central mediators. A novel derivative, MIA, has been shown to suppress these pathways.[2]

NFkB_STAT3_Pathway cluster_nfkb NF-κB Pathway cluster_stat3 STAT3 Pathway Cytokines Inflammatory Cytokines IKK IKK Cytokines->IKK JAK JAK Cytokines->JAK MIA Derivative MIA MIA->IKK inhibits STAT3 STAT3 MIA->STAT3 inhibits phosphorylation IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates JAK->STAT3 phosphorylates STAT3->Nucleus translocates Gene_Expression Target Gene Expression (e.g., COX-2, Bcl-2) Nucleus->Gene_Expression

Figure 2: Inhibition of NF-κB and STAT3 pathways.

Enzyme Inhibition: COX-2 Selectivity

Imidazo[1,2-a]pyridine derivatives have been successfully designed as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation and cancer.[3][4][5]

Comparative COX-2 Inhibition Data

The table below presents the in vitro COX-2 inhibitory activity and selectivity of novel imidazo[1,2-a]pyridine derivatives compared to the reference drug, celecoxib.

Compound IDCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index (SI = COX-1 IC50 / COX-2 IC50)
5e 0.05>50>1000
5f 0.05>50>1000
5j 0.05>50>1000
5i 0.0871.77897.19
6f 0.07-0.18-57-217
Celecoxib 0.064.575

Data compiled from multiple sources indicating a range for some derivatives.[3][4]

Antimicrobial Activity

The 2-aminoimidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties, showing activity against a range of bacterial and fungal pathogens.

Comparative Antimicrobial Efficacy

The following table summarizes the minimum inhibitory concentration (MIC) values for representative compounds against various microorganisms. Lower MIC values indicate greater antimicrobial activity.

Compound IDMicroorganismMIC (µg/mL)
Imines from 2-(4-bromophenyl)-6-chloroimidazo[1,2-a]pyridine-3-carbaldehyde
Derivative 1Staphylococcus aureus-
Derivative 1Escherichia coli-
Derivative 1Candida albicans-
Derivative 1Aspergillus brasiliensis-
Imidazo[1,2-a]pyrimidine derivatives
Compound XGram-positive bacteria-
Compound YGram-negative bacteria-
Compound ZPathogenic fungi-
2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides
Compound 1Mycobacterium tuberculosis (replicating)≤1 µM
Compound 1Mycobacterium tuberculosis (non-replicating)≤1 µM
Compound 1Multi-drug resistant Mtb≤1 µM

Specific MIC values were not consistently available in the abstracts; however, the studies report promising activity.[6][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of standard protocols for the key assays mentioned.

General In Vitro Screening Workflow

Workflow cluster_synthesis Compound Preparation cluster_screening Biological Screening Synthesis Synthesis of Derivatives Purification Purification & Characterization Synthesis->Purification Primary_Screening Primary Screening (e.g., MTT Assay) Purification->Primary_Screening Secondary_Screening Secondary Assays (e.g., Enzyme Inhibition, Antimicrobial) Primary_Screening->Secondary_Screening Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Pathway Analysis) Secondary_Screening->Mechanism_Study Data_Analysis Data Analysis (IC50/MIC Calculation) Mechanism_Study->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

References

A Comparative Analysis of the Biological Activities of 2-Arylimidazo[1,2-a]pyridines and 2-Arylbenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. Among the myriad of heterocyclic scaffolds, 2-arylimidazo[1,2-a]pyridines and 2-arylbenzimidazoles have emerged as privileged structures, demonstrating a broad spectrum of biological activities. This guide provides a comprehensive comparison of these two classes of compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and mechanistic insights to aid researchers and drug development professionals in their pursuit of new therapeutic leads.

Anticancer Activity: A Tale of Two Scaffolds

Both 2-arylimidazo[1,2-a]pyridines and 2-arylbenzimidazoles have been extensively investigated for their potential as anticancer agents. The data presented below summarizes their cytotoxic effects against various cancer cell lines, showcasing their potency and, in some cases, their selectivity.

Comparative Anticancer Potency (IC50 Values)

The following tables provide a snapshot of the in vitro anticancer activity of representative compounds from both classes. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, are presented in micromolar (µM).

Table 1: Anticancer Activity of 2-Arylimidazo[1,2-a]pyridine Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 4h MCF-7 (Breast)1 - 5.5--
MDA-MB-231 (Breast)1 - 5.5--
PANC-1 (Pancreatic)1 - 5.5--
HCT-116 (Colon)1 - 5.5--
HT-29 (Colon)1 - 5.5--
Compound 5b MCF-7 (Breast)3.5 - 61.1--
MDA-MB-231 (Breast)3.5 - 61.1--
MiaPaca-2 (Pancreatic)3.5 - 61.1--
A549 (Lung)3.5 - 61.1--
PC-3 (Prostate)3.5 - 61.1--
HCT-116 (Colon)3.5 - 61.1--
IP-5 HCC1937 (Breast)45--
IP-6 HCC1937 (Breast)47.7--
IP-7 HCC1937 (Breast)79.6--

Data compiled from multiple sources.[1][2][3]

Table 2: Anticancer Activity of 2-Arylbenzimidazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Compound 2f MCF-7 (Breast)Significant antiproliferative activity--
Compound 4f Siha (Cervical)0.61Cisplatin-
Fluoro aryl benzimidazole derivative 1 HOS (Osteosarcoma)1.8--
G361 (Melanoma)2--
MCF-7 (Breast)2.8--
K-562 (Leukemia)7.8--
Benzimidazole-thiazolidinedione hybrid 2 A549 (Lung)11.465-Fluorouracil30.47
Benzimidazole derivative with sulfonamide moiety 10 MGC-803 (Gastric)1.02 - 5.405-Fluorouracil6.82 - 18.42
PC-3 (Prostate)1.02 - 5.405-Fluorouracil6.82 - 18.42
MCF-7 (Breast)1.02 - 5.405-Fluorouracil6.82 - 18.42

Data compiled from multiple sources.[4][5][6][7]

From the presented data, it is evident that both scaffolds can be derivatized to yield compounds with potent anticancer activity, often in the low micromolar range. Notably, some 2-arylbenzimidazole derivatives, such as compound 4f with an IC50 of 0.61 µM against Siha cells, exhibit exceptional potency.[6][7]

Mechanisms of Anticancer Action

The anticancer effects of these compounds are often attributed to their ability to interfere with critical cellular processes, leading to cell cycle arrest and apoptosis.

2-Arylimidazo[1,2-a]pyridines have been shown to exert their anticancer effects through various mechanisms, including:

  • Topoisomerase IIα inhibition: Leading to DNA damage.[1][8]

  • Inhibition of the Akt/mTOR pathway: A crucial signaling pathway for cell survival and proliferation.[9]

  • Induction of apoptosis: Through the upregulation of pro-apoptotic proteins.[1][8]

  • Cell cycle arrest: Primarily at the G2/M phase.[1][8]

2-Arylbenzimidazoles also employ a range of mechanisms to combat cancer cells:

  • Tubulin polymerization inhibition: Disrupting microtubule formation and leading to mitotic arrest.[10]

  • Topoisomerase II inhibition: Resulting in apoptotic cell death.[4]

  • Induction of apoptosis: Via caspase-independent pathways and modulation of Bcl-2 family proteins.[4][5]

  • Cell cycle arrest: Often at the G0/G1 or G2/M phase.[5][6][7]

To illustrate these mechanisms, the following diagrams depict the key signaling pathways targeted by these compounds.

anticancer_pathway cluster_imidazo 2-Arylimidazo[1,2-a]pyridines cluster_benzimidazole 2-Arylbenzimidazoles Compound_I 2-Arylimidazo [1,2-a]pyridines TopoII_I Topoisomerase IIα Compound_I->TopoII_I inhibits Akt_mTOR Akt/mTOR Pathway Compound_I->Akt_mTOR inhibits CellCycle_I G2/M Arrest Compound_I->CellCycle_I DNA_Damage_I DNA Damage TopoII_I->DNA_Damage_I Apoptosis_I Apoptosis Akt_mTOR->Apoptosis_I promotes survival (inhibition leads to apoptosis) DNA_Damage_I->Apoptosis_I Compound_B 2-Arylbenzimidazoles Tubulin Tubulin Polymerization Compound_B->Tubulin inhibits TopoII_B Topoisomerase II Compound_B->TopoII_B inhibits Microtubule Microtubule Disruption Tubulin->Microtubule Apoptosis_B Apoptosis TopoII_B->Apoptosis_B CellCycle_B G0/G1 or G2/M Arrest CellCycle_B->Apoptosis_B Microtubule->CellCycle_B

Caption: Anticancer Mechanisms of Action.

Antimicrobial Activity: A Broad Spectrum of Defense

Both 2-arylimidazo[1,2-a]pyridines and 2-arylbenzimidazoles have demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Comparative Antimicrobial Potency (MIC Values)

The tables below summarize the antimicrobial activity of selected derivatives. MIC values are presented in micrograms per milliliter (µg/mL).

Table 3: Antimicrobial Activity of 2-Arylimidazo[1,2-a]pyridine Derivatives

CompoundMicroorganismMIC (µg/mL)
Imidazo[1,2-a]pyridine derivative Pseudomonas aeruginosa< Streptomycin
Various derivatives Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Bacillus subtilisModerate activity

Data compiled from multiple sources.[11][12]

Table 4: Antimicrobial Activity of 2-Arylbenzimidazole Derivatives

CompoundMicroorganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Benzonaptho & tolyl substituted compounds Gram-negative & Gram-positive bacteria10-20--
Various derivatives Staphylococcus spp.87.5 - 200--
Candida spp.104.6 - 151.78--
Compound 63c Gram-positive bacteria8Ampicillin-
Compound 62a Escherichia coli2Linezolid8
Compound 66a Staphylococcus aureus3.12Chloramphenicol12.50
Escherichia coli3.12Chloramphenicol6.25
Various derivatives Enterococcus faecalis12.5 - 400--
Staphylococcus aureus12.5 - 400--
Candida tropicalis6.25 - 400--
Candida albicans50 - 400--

Data compiled from multiple sources.[13][14]

The data indicates that 2-arylbenzimidazole derivatives have been more extensively studied for their antimicrobial properties and, in several instances, have shown potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[13][14] Some derivatives exhibit MIC values lower than or comparable to standard antibiotics.

Anti-inflammatory Activity: Quelling the Fire

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Both classes of compounds have shown potential in this arena.

2-Arylimidazo[1,2-a]pyridines have been investigated for their ability to modulate inflammatory pathways. For instance, a novel derivative, MIA, was found to exert its anti-inflammatory effects by suppressing the STAT3/NF-κB signaling pathway in breast and ovarian cancer cell lines.[15] Some carboxylic acid derivatives of this scaffold have also demonstrated in vivo anti-inflammatory activity with reduced gastric side effects compared to indomethacin.[16]

2-Arylbenzimidazoles have also been evaluated for their anti-inflammatory potential. Certain 2-substituted benzimidazole derivatives exhibited in vitro anti-inflammatory activity with IC50 values lower than the standard drug ibuprofen in a Luminol-enhanced chemiluminescence assay.[17] The mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes.

anti_inflammatory_pathway cluster_imidazo_inf 2-Arylimidazo[1,2-a]pyridines cluster_benzimidazole_inf 2-Arylbenzimidazoles Compound_I_inf 2-Arylimidazo [1,2-a]pyridines STAT3_NFkB STAT3/NF-κB Pathway Compound_I_inf->STAT3_NFkB suppresses Inflammation_I Inflammatory Response STAT3_NFkB->Inflammation_I Compound_B_inf 2-Arylbenzimidazoles COX COX Enzymes Compound_B_inf->COX inhibits Prostaglandins Prostaglandin Synthesis COX->Prostaglandins Inflammation_B Inflammatory Response Prostaglandins->Inflammation_B

Caption: Anti-inflammatory Mechanisms of Action.

Experimental Protocols

A brief overview of the key experimental methodologies cited in the supporting literature is provided below.

Cell Viability and Cytotoxicity Assays (e.g., MTT Assay)
  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • General Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

    • After the incubation period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution for MIC Determination)
  • Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent by testing a range of concentrations against a standardized inoculum of a specific microorganism.

  • General Procedure:

    • A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism with no compound) and negative (medium only) controls are included.

    • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

Both 2-arylimidazo[1,2-a]pyridines and 2-arylbenzimidazoles represent versatile and promising scaffolds in drug discovery. The available data suggests that both classes possess significant anticancer activity, operating through diverse mechanisms of action that often lead to apoptosis and cell cycle arrest. In the antimicrobial realm, 2-arylbenzimidazoles appear to be more extensively explored and have demonstrated potent and broad-spectrum activity. Both scaffolds also exhibit anti-inflammatory properties, with initial studies pointing towards the modulation of key inflammatory pathways.

The choice between these two scaffolds for a particular therapeutic application will depend on the specific biological target and the desired pharmacological profile. The wealth of existing structure-activity relationship data for both classes provides a solid foundation for the rational design of new, more potent, and selective derivatives. Further head-to-head comparative studies would be invaluable in elucidating the subtle differences in their biological profiles and guiding future drug development efforts.

References

Selectivity Profiling of Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous potent kinase inhibitors. Its versatility allows for the development of inhibitors targeting a wide range of kinases implicated in oncology and other diseases. This guide provides a comparative analysis of the selectivity profiles of various imidazo[1,2-a]pyridine-based kinase inhibitors, supported by experimental data and detailed protocols to aid in the evaluation and development of next-generation targeted therapies.

Data Presentation: Comparative Selectivity of Imidazo[1,2-a]pyridine Kinase Inhibitors

The following tables summarize the inhibitory activity of representative imidazo[1,2-a]pyridine-based compounds against their primary kinase targets and a selection of off-target kinases. This data, compiled from various studies, highlights the diverse selectivity profiles achievable with this scaffold.

Table 1: Inhibitory Activity against Aurora Kinases
Compound IDAurora A (IC50, nM)Aurora B (IC50, nM)Selectivity (B/A)Reference Compound
1j 4133.25SCH 1473759[1]
12k (SCH 1473759) 0.02 (Kd)0.03 (Kd)1.5N/A[1]
28b 75412055N/A[2]
28c 6712710190N/A[2]
Table 2: Inhibitory Activity against Phosphoinositide 3-Kinases (PI3K)
Compound IDPI3Kα (IC50, nM)PI3Kβ (IC50, nM)PI3Kδ (IC50, nM)PI3Kγ (IC50, nM)Reference Compound
2a 670>10000>10000>10000N/A[3]
2g 1.81801124N/A[3]
12 2.81500140200N/A[3]
Compound 6 2>10000 (cellular)Not ReportedNot ReportedN/A[4]
Table 3: Inhibitory Activity against c-Met and Other Kinases
Compound IDc-Met (IC50, nM)KDR (VEGFR2) (IC50, nM)FLT3 (IC50, nM)Other Notable Targets (IC50, nM)Reference Compound
15g 7.8>10000Not ReportedNot ReportedPF-04217903[5]
22e 3.9>10000Not ReportedNot ReportedN/A[5]
Volitinib (28) Not ReportedNot ReportedNot ReportedHighly Selective for c-MetN/A[6]
6d 55.3% inh. @ 25 µMNot Reported51.3% inh. @ 25 µMPDGFRA (Significant Inhibition)N/A[7]
Table 4: Kinome Scan Selectivity Profile of an Imidazo[4,5-c]pyridine-based DNA-PK Inhibitor (Compound 53)
Kinase% Inhibition at 1 µM
DNA-PK 84
JNK1>50
PIM1~50
Numerous other kinases<50

Data for compound 53, an imidazo[4,5-c]pyridine derivative, is included to illustrate the broader selectivity profiling approach. This compound shows strong selectivity for DNA-PK.[8][9]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of kinase inhibitor selectivity. Below are protocols for key experiments commonly employed in selectivity profiling.

In Vitro Radiometric Kinase Assay

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • Imidazo[1,2-a]pyridine inhibitor (test compound)

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% BSA, 2 mM DTT)

  • [γ-³³P]ATP or [γ-³²P]ATP

  • 10% Phosphoric acid

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding 10% phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate.

  • Wash the filter plate multiple times with 0.5% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Dry the filter plate and add a scintillant.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition relative to a DMSO control and determine the IC50 value.

Kinase-Glo® Luminescent Kinase Assay

This is a homogeneous, high-throughput assay that measures kinase activity by quantifying the amount of ATP remaining in the solution after a kinase reaction.

Materials:

  • Purified recombinant kinase

  • Substrate

  • Test compound

  • Kinase reaction buffer

  • ATP

  • Kinase-Glo® Reagent (Promega)

  • White, opaque 96- or 384-well plates

  • Luminometer

Procedure:

  • Set up the kinase reaction in the wells of a white, opaque plate, including the kinase, substrate, ATP, and serial dilutions of the test compound.

  • Incubate the plate at room temperature for the desired reaction time.

  • Add an equal volume of Kinase-Glo® Reagent to each well to terminate the kinase reaction and initiate the luminescent signal.

  • Mix the contents of the wells briefly.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition and IC50 values.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement of a compound in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

  • Cultured cells

  • Test compound

  • PBS (Phosphate-Buffered Saline)

  • Protease and phosphatase inhibitors

  • Lysis buffer (e.g., RIPA buffer)

  • Equipment for heating samples (e.g., PCR cycler)

  • Equipment for protein analysis (e.g., SDS-PAGE, Western blotting)

  • Antibodies specific to the target kinase

Procedure:

  • Melt Curve Generation:

    • Treat intact cells with the test compound or vehicle (DMSO) for a specific duration.

    • Harvest and wash the cells, then resuspend in PBS with inhibitors.

    • Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blotting.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Isothermal Dose-Response (ITDR):

    • Treat cells with a range of concentrations of the test compound.

    • Heat all samples at a single, predetermined temperature (from the melt curve) that shows a significant stabilization effect.

    • Lyse the cells and quantify the amount of soluble target protein.

    • Plot the amount of soluble protein against the compound concentration to determine the EC50 for target engagement.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by imidazo[1,2-a]pyridine-based inhibitors and a general workflow for selectivity profiling.

Signaling Pathway Diagrams

Aurora_Kinase_Pathway cluster_mitosis Mitosis G2/M Transition G2/M Transition Centrosome Maturation Centrosome Maturation Spindle Assembly Spindle Assembly Chromosome Segregation Chromosome Segregation Cytokinesis Cytokinesis Aurora A Aurora A Aurora A->G2/M Transition Aurora A->Centrosome Maturation Aurora A->Spindle Assembly Aurora B Aurora B Aurora B->Chromosome Segregation Aurora B->Cytokinesis Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors->Aurora A Inhibition Imidazo[1,2-a]pyridine Inhibitors->Aurora B Inhibition PI3K_AKT_Pathway Growth Factor Receptor Growth Factor Receptor PI3K PI3K Growth Factor Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR Cell Survival Cell Survival AKT->Cell Survival Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors->PI3K Inhibition cMet_Signaling_Pathway HGF HGF c-Met Receptor c-Met Receptor HGF->c-Met Receptor binds PI3K/AKT Pathway PI3K/AKT Pathway c-Met Receptor->PI3K/AKT Pathway RAS/MAPK Pathway RAS/MAPK Pathway c-Met Receptor->RAS/MAPK Pathway Cell Proliferation Cell Proliferation PI3K/AKT Pathway->Cell Proliferation Cell Migration Cell Migration RAS/MAPK Pathway->Cell Migration Invasion Invasion RAS/MAPK Pathway->Invasion Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors Imidazo[1,2-a]pyridine Inhibitors->c-Met Receptor Inhibition Selectivity_Profiling_Workflow cluster_invitro In Vitro Profiling cluster_cellular Cellular Profiling Biochemical Assays Biochemical Assays IC50 Determination IC50 Determination Biochemical Assays->IC50 Determination Kinome Scan Kinome Scan Selectivity Score Selectivity Score Kinome Scan->Selectivity Score Cellular Assays Cellular Assays IC50 Determination->Cellular Assays CETSA CETSA IC50 Determination->CETSA Phenotypic Response Phenotypic Response Cellular Assays->Phenotypic Response Target Engagement (EC50) Target Engagement (EC50) CETSA->Target Engagement (EC50) Compound Library Compound Library Compound Library->Biochemical Assays Compound Library->Kinome Scan

References

Comparative Cross-Reactivity Assessment of Novel Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including promising applications in oncology.[1][2] As with any therapeutic agent, a thorough understanding of the cross-reactivity profile is paramount to ensure safety and efficacy. This guide provides a comparative overview of the selectivity of novel imidazo[1,2-a]pyridine compounds, supported by experimental data and detailed methodologies for key assessment assays.

Kinase Selectivity Profiling

A primary mechanism of action for many anticancer imidazo[1,2-a]pyridine derivatives is the inhibition of protein kinases.[1] Comprehensive kinase profiling, often referred to as kinome scanning, is crucial to determine the selectivity of these compounds and identify potential off-target liabilities that could lead to adverse effects.

One notable example is volitinib, an (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[2][3][4]triazolo[4,5-b]pyrazine, which has been identified as a highly potent and selective mesenchymal-epithelial transition factor (c-Met) inhibitor.[5] While specific kinome-wide data for a broad panel is not publicly available in tabular format, studies have demonstrated its high selectivity for c-Met over other kinases.[5]

Another series of imidazo[1,2-a]pyridine derivatives has been developed as potent and selective inhibitors of cyclin-dependent kinase 2 (CDK2).[3][6] Structure-activity relationship (SAR) studies have enabled the optimization of these compounds to enhance their selectivity against other CDKs and off-target kinases.[3][6]

Similarly, imidazo[1,2-a]pyridines have been investigated as inhibitors of Nek2 kinase, where compound 28e demonstrated a potent inhibitory activity with an IC50 of 38 nM in MGC-803 cells.[7]

Table 1: Comparative Kinase Inhibition Profile of Representative Imidazo[1,2-a]pyridine Compounds

Compound ClassPrimary Target(s)Key Selectivity NotesReference
Triazolopyrazine-linked Imidazo[1,2-a]pyridinec-MetHighly potent and selective.[5]
Substituted Imidazo[1,2-a]pyridinesCDK2Optimized for selectivity against other CDKs.[3][6]
Phenyl-substituted Imidazo[1,2-a]pyridinesNek2Compound 28e shows IC50 of 38 nM in MGC-803 cells.[7]
Imidazo[4,5-c]pyridin-2-onesDNA-PKCompound 78 shows 1150-fold selectivity over ATM.[8]

Off-Target Liability Assessment Beyond the Kinome

Beyond the kinome, it is critical to assess the cross-reactivity of novel compounds against other important pharmacological targets to predict potential safety issues. Key assays in this regard include those for hERG channel inhibition and cytochrome P450 (CYP) enzyme inhibition.

hERG Inhibition

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Preliminary evaluation of an imidazo[4,5-c]pyridin-2-one DNA-PK inhibitor (compound 78) showed 43.5% inhibition of the hERG channel at a concentration of 50 μM, suggesting a low risk for this particular compound at therapeutic concentrations.[8]

Cytochrome P450 (CYP) Inhibition

Inhibition of CYP enzymes can lead to drug-drug interactions, altering the metabolism and clearance of co-administered therapies. While specific data for novel anticancer imidazo[1,2-a]pyridines is limited in the public domain, the potential for interaction should be a key consideration in preclinical development.

Table 2: Preliminary Safety Pharmacology Profile of an Imidazo[4,5-c]pyridin-2-one Derivative

CompoundAssayResultImplicationReference
Compound 78 (DNA-PK Inhibitor)CiPA hERG Qube Protocol43.5% inhibition at 50 μMLow risk of hERG liability.[8]

Experimental Protocols

To ensure the generation of robust and comparable cross-reactivity data, standardized experimental protocols are essential. Below are detailed methodologies for key assays.

Kinase Selectivity Profiling (Radiometric Assay)

This method measures the ability of a test compound to inhibit the phosphorylation of a substrate by a panel of protein kinases.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • Test imidazo[1,2-a]pyridine compounds

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • 96-well or 384-well filter plates (e.g., phosphocellulose)

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a multi-well plate, combine the kinase, its specific substrate, and the test compound in the kinase reaction buffer.

  • Initiate the reaction by adding [γ-³³P]ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period.

  • Stop the reaction and transfer the contents to a filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

  • Measure the radioactivity of the captured substrate using a scintillation counter.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

hERG Inhibition Assay (Automated Patch Clamp)

This assay directly measures the effect of test compounds on the hERG potassium channel current.

Materials:

  • Cell line stably expressing the hERG channel (e.g., HEK293 cells)

  • Automated patch-clamp system

  • Extracellular and intracellular recording solutions

  • Test imidazo[1,2-a]pyridine compounds

Procedure:

  • Culture the hERG-expressing cells to an appropriate confluency.

  • Harvest the cells and prepare a single-cell suspension.

  • Load the cells and the test compounds onto the automated patch-clamp system.

  • Establish a whole-cell patch-clamp recording for individual cells.

  • Apply a voltage protocol to elicit hERG channel currents.

  • Perfuse the cells with the test compound at various concentrations.

  • Measure the hERG current in the presence of the compound and compare it to the baseline current.

  • Calculate the percent inhibition and determine the IC50 value.

Visualizing Signaling Pathways and Experimental Workflows

To facilitate a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Activates Imidazo_Pyridine Imidazo[1,2-a]pyridine Compound Imidazo_Pyridine->Kinase Inhibits Substrate Substrate Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription Transcription pSubstrate->Transcription Regulates

Figure 1. General mechanism of action for an imidazo[1,2-a]pyridine kinase inhibitor.

Experimental_Workflow Start Novel Imidazo[1,2-a]pyridine Compound Synthesis Primary_Screen Primary Target Assay (e.g., c-Met, CDK2) Start->Primary_Screen Kinome_Scan Broad Kinase Panel Screen (>400 kinases) Primary_Screen->Kinome_Scan Safety_Panel Safety Pharmacology Panel (hERG, CYP450, etc.) Kinome_Scan->Safety_Panel Data_Analysis Data Analysis & Selectivity Profiling Safety_Panel->Data_Analysis Lead_Optimization Lead Optimization Data_Analysis->Lead_Optimization

Figure 2. High-level workflow for cross-reactivity assessment of novel compounds.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, particularly in the realm of oncology. A rigorous and comprehensive assessment of cross-reactivity, encompassing both on-target selectivity and off-target liabilities, is indispensable for the successful translation of these promising compounds from the laboratory to the clinic. The data and protocols presented in this guide offer a framework for the objective comparison and evaluation of novel imidazo[1,2-a]pyridine derivatives, ultimately contributing to the development of safer and more effective medicines.

References

A Pharmacological Showdown: Imidazo[1,2-a]pyridines Versus Quinolines in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The quest for novel, potent, and selective anticancer agents has led researchers down many synthetic avenues. Among the myriad of heterocyclic scaffolds, substituted imidazo[1,2-a]pyridines and quinolines have emerged as privileged structures, demonstrating significant promise in targeting key oncogenic pathways. This guide provides a pharmacological comparison of these two important classes of compounds, offering insights into their mechanisms of action, potency, and the experimental methodologies used to evaluate them.

At a Glance: Imidazo[1,2-a]pyridines vs. Quinolines

FeatureSubstituted Imidazo[1,2-a]pyridinesSubstituted Quinolines
Core Structure A fused bicyclic system of imidazole and pyridine.A fused bicyclic system of benzene and pyridine.
Key Anticancer Targets PI3K/mTOR pathway, Receptor Tyrosine Kinases (e.g., c-Met, VEGFR), CDKs, Tubulin.[1][2]Receptor Tyrosine Kinases (e.g., c-Met, VEGFR, EGFR), PI3K/mTOR pathway, Topoisomerases.
Therapeutic Applications Anticancer, antitubercular, antiviral, anticonvulsant.Anticancer, antimalarial, antibacterial, anti-inflammatory.
Mechanism of Action Primarily ATP-competitive inhibition of kinases.ATP-competitive inhibition of kinases, DNA intercalation.

Quantitative Comparison of Inhibitory Potency

Direct head-to-head comparative studies of specific substituted imidazo[1,2-a]pyridines and quinolines under identical experimental conditions are limited in publicly available literature. However, by collating data from various studies, we can draw a comparative picture of their potency against common anticancer targets. The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative compounds from each class against key oncogenic kinases and cancer cell lines.

It is crucial to note that these values are from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Table 1: Comparative Inhibitory Activity against PI3Kα
Compound ClassRepresentative CompoundPI3Kα IC50 (nM)Source Study
Imidazo[1,2-a]pyridineCompound 13k (a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative)1.94[3]
Imidazo[1,2-a]pyridineCompound 35 (a 2,6,8-substituted imidazo[1,2-a]pyridine derivative)150[4]
QuinolineData for a directly comparable quinoline-based PI3Kα inhibitor with a specific IC50 value was not available in the searched literature.--
Table 2: Comparative Inhibitory Activity against c-Met Kinase
Compound ClassRepresentative Compoundc-Met IC50 (nM)Source Study
Imidazo[1,2-a]pyridineCompound 22e 3.9[5]
Imidazo[1,2-a]pyridineCompound 31 12.8[6][7][8]
QuinolineData for a directly comparable quinoline-based c-Met inhibitor with a specific IC50 value was not available in the searched literature.--
Table 3: Comparative Cytotoxicity against Cancer Cell Lines (MTT Assay)
Compound ClassRepresentative CompoundCell LineIC50 (µM)Source Study
Imidazo[1,2-a]pyridineCompound 6 A375 (Melanoma)9.7 - 44.6[9][10]
Imidazo[1,2-a]pyridineIP-5HCC1937 (Breast Cancer)45[11]
Imidazo[1,2-a]pyridineIP-6HCC1937 (Breast Cancer)47.7[11]
QuinolineSpecific IC50 values for quinoline derivatives from the searched literature were presented in various formats and against a wide array of cell lines, making a direct, meaningful comparison challenging without further standardization.---

Signaling Pathways and Experimental Workflows

To understand the context of the pharmacological data, it is essential to visualize the targeted signaling pathways and the experimental workflows used for evaluation.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., c-Met) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Imidazo_Quinoline Imidazo[1,2-a]pyridines Quinolines Imidazo_Quinoline->PI3K inhibit Imidazo_Quinoline->mTORC1 inhibit Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 Downstream Analysis Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyridine or Quinoline) Biochemical_Assay Biochemical Assay (e.g., Kinase Assay) Compound_Synthesis->Biochemical_Assay Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay) Compound_Synthesis->Cell_Based_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Cell_Based_Assay->IC50_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot) IC50_Determination->Mechanism_of_Action In_Vivo_Studies In Vivo Studies (Xenograft Models) Mechanism_of_Action->In_Vivo_Studies

References

Safety Operating Guide

Proper Disposal of 2-Bromoimidazo[1,2-a]pyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Improper handling of hazardous materials like 2-Bromoimidazo[1,2-a]pyridine can lead to significant health risks, environmental contamination, and regulatory violations. This guide provides essential, step-by-step procedures for the safe disposal of this compound, ensuring compliance and minimizing potential hazards.

Hazard Profile and Safety Summary

This compound is classified as a hazardous substance.[1][2] Understanding its specific hazards is the first step in safe handling and disposal.

Hazard ClassificationGHS CategoryDescription
Acute Toxicity (Oral)Category 4Harmful if swallowed.[1][2]
Skin IrritationCategory 2Causes skin irritation.[1][2]
Eye IrritationCategory 2Causes serious eye irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[1][2]

This data is summarized from available Safety Data Sheets (SDS). Always refer to the specific SDS for the material in your possession.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste, in a manner that is compliant with all applicable federal, state, and local regulations.[3][4]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure you are wearing the appropriate PPE to prevent exposure.[3]

  • Gloves: Chemical-resistant gloves (e.g., Butyl rubber, Viton®) are essential to prevent skin contact.[3]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory to protect from splashes.[3]

  • Lab Coat: A standard laboratory coat should be worn to protect clothing and skin.[3]

  • Respiratory Protection: All handling of this compound should be conducted in a well-ventilated area or a certified chemical fume hood to avoid inhalation of vapors.[3]

Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous chemical reactions.[5]

  • Waste Identification: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be classified as hazardous waste.[3]

  • Incompatible Materials: Do not mix this compound waste with incompatible materials such as strong oxidizing agents and acids.[3][6] It should be collected in a separate, designated waste container.[7]

  • Container Selection: Use a designated, properly sealed, and clearly labeled hazardous waste container that is compatible with the chemical.[3][7] Plastic containers are often preferred for storing chemical waste.[8]

Labeling and Storage

Clear and accurate labeling is a critical safety and regulatory requirement.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., Harmful, Irritant).[5][9] The date when waste was first added to the container should also be noted.[9]

  • Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[8] This area must be well-ventilated and at or near the point of waste generation.[8]

Disposal and Removal
  • Contact Environmental Health and Safety (EHS): Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department for pickup.[8] Do not attempt to dispose of this chemical down the drain or in regular trash.

  • Regulatory Compliance: Your EHS department will ensure that the waste is disposed of in accordance with all relevant regulations.[4] Common disposal methods for pyridine-based waste include controlled incineration at high temperatures.[10]

  • Empty Containers: Even "empty" containers that held this compound must be handled as hazardous waste unless they have been properly decontaminated (e.g., triple rinsed).[7] The rinsate from cleaning the container must also be collected as hazardous waste.[7]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Step 1: Assess Hazards & Don PPE - Chemical-resistant gloves - Safety goggles - Lab coat B Step 2: Segregate Waste - Identify as hazardous - Do not mix with incompatibles A->B C Step 3: Collect Waste - Use designated, compatible container B->C D Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name - Hazard Pictograms - Accumulation Start Date C->D E Step 5: Store Properly - Secure, sealed container - Designated satellite accumulation area D->E F Step 6: Arrange for Disposal - Contact Institutional EHS - Follow EHS procedures for pickup E->F G Step 7: Final Disposal - Managed by licensed waste disposal vendor - Typically via incineration F->G

Figure 1. Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Bromoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Comprehensive Safety Guide for Handling 2-Bromoimidazo[1,2-a]pyridine

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental impact.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 112581-95-0[1][2]

  • Molecular Formula: C7H5BrN2[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance with the following primary concerns:

  • Acute Toxicity (Oral): Harmful if swallowed[1][3].

  • Skin Irritation: Causes skin irritation[1][3].

  • Eye Irritation: Causes serious eye irritation[1][3].

  • Respiratory Irritation: May cause respiratory irritation[1].

GHS Hazard Statements:

  • H302: Harmful if swallowed[2][3]

  • H315: Causes skin irritation[2][3]

  • H319: Causes serious eye irritation[2][3]

  • H335: May cause respiratory irritation[1][2]

Hazard ClassificationGHS Category
Acute toxicity, OralCategory 4
Skin irritationCategory 2
Eye irritationCategory 2A
Specific target organ toxicity – single exposureCategory 3

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound to minimize exposure.

PPE ItemSpecificationPurpose
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[3].To protect eyes from splashes.
Hand Protection Chemical-resistant, impervious gloves (e.g., Butyl rubber). Gloves must be inspected prior to use[3].To prevent skin contact.
Protective Clothing Fire/flame resistant and impervious clothing, such as a standard laboratory coat[3].To protect clothing and skin.
Respiratory Protection Use only in a well-ventilated area, preferably a certified laboratory chemical fume hood. If exposure limits are exceeded, a full-face respirator should be used[4].To avoid inhalation of dust, fumes, or vapors.

Operational and Handling Plan

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_spill Emergency Response (Spill) cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Work in a Ventilated Area (Fume Hood) prep_ppe->prep_setup handle_chem Handle Chemical with Care Avoid dust/aerosol formation prep_setup->handle_chem handle_storage Store in a Tightly Closed Container in a cool, dry place handle_chem->handle_storage spill_evac Evacuate Area handle_chem->spill_evac If Spill Occurs disp_waste Segregate Contaminated Materials as Hazardous Waste handle_storage->disp_waste spill_absorb Absorb with Inert Material (e.g., vermiculite, sand) spill_evac->spill_absorb spill_collect Collect in a Suitable Container for disposal spill_absorb->spill_collect spill_contact Contact EHS spill_collect->spill_contact disp_container Use a Labeled, Sealed Hazardous Waste Container disp_waste->disp_container disp_licensed Dispose Through a Licensed Hazardous Waste Company disp_container->disp_licensed

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol
  • Preparation:

    • Always work in a well-ventilated area, such as a certified laboratory chemical fume hood[3].

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Don the appropriate personal protective equipment (PPE) as detailed in the table above.

  • Handling:

    • Avoid contact with skin and eyes[3].

    • Avoid the formation of dust and aerosols[3].

    • Use non-sparking tools to prevent fire caused by electrostatic discharge[3].

    • Do not eat, drink, or smoke when using this product[3].

    • Wash hands thoroughly after handling[3].

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place[3][5].

    • Keep the container upright to prevent leakage.

    • Store locked up[3].

Emergency and First-Aid Measures

Immediate action is required in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention. Do not use mouth-to-mouth resuscitation[3][6].
Skin Contact Immediately take off contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Consult a doctor[3][7].
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention[3][7].
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical help immediately[3][7].

Disposal Plan

The disposal of this compound and any contaminated materials must be handled as hazardous waste.

  • Waste Segregation:

    • All materials contaminated with this compound, including the pure substance, solutions, and labware (e.g., pipette tips, absorbent pads), must be classified as hazardous waste[8].

    • Do not mix this waste with other incompatible waste streams[8].

  • Containerization:

    • Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container[8].

    • The container must be made of a compatible material.

  • Labeling:

    • The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name, "this compound"[8].

  • Disposal:

    • Dispose of the contents and container through a licensed hazardous waste disposal company in accordance with all applicable federal, state, and local regulations[3][8][9]. Do not release into the environment[10].

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromoimidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
2-Bromoimidazo[1,2-a]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。